Product packaging for Desacetylcephalothin sodium(Cat. No.:CAS No. 5547-29-5)

Desacetylcephalothin sodium

Katalognummer: B1670278
CAS-Nummer: 5547-29-5
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: UBZLUULXMJGRPG-HTMVYDOJSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Deacetylcephalothin Sodium Salt, is an impurity in the synthesis of Cefalonium (C236800) and an analog of Cephalothin (C261150) a first-generation cephalosporin antibiotic used as a long-acting intramammary cerate for infusion of dairy cows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N2NaO5S2 B1670278 Desacetylcephalothin sodium CAS No. 5547-29-5

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

sodium;(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S2.Na/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8;/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21);/q;+1/p-1/t10-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZLUULXMJGRPG-HTMVYDOJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N2NaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204034
Record name Desacetylcephalothin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5547-29-5
Record name Desacetylcephalothin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005547295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desacetylcephalothin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Desacetylcephalothin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of desacetylcephalothin (B193746) sodium, a key derivative of the first-generation cephalosporin (B10832234) antibiotic, cephalothin (B1668815). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the core processes to aid in research and development.

Synthesis of Desacetylcephalothin Sodium via Hydrolysis of Cephalothin Sodium

The primary route for the synthesis of this compound is through the chemical or enzymatic hydrolysis of the C-3'-acetoxy moiety of cephalothin sodium. This process involves the selective cleavage of the acetyl group to yield the corresponding hydroxymethyl group.

Chemical Hydrolysis Pathway

The chemical hydrolysis of cephalothin sodium to desacetylcephalothin is typically achieved under controlled pH conditions in an aqueous solution. The reaction proceeds via two main pathways: alkyl-oxygen bond cleavage and acyl-oxygen bond cleavage[1].

Synthesis_Pathway Cephalothin_Sodium Cephalothin Sodium Transition_State Hydrolysis (Aqueous Base) Cephalothin_Sodium->Transition_State Desacetylcephalothin Desacetylcephalothin Transition_State->Desacetylcephalothin Sodium_Salt_Formation Sodium Salt Formation (e.g., Sodium Bicarbonate) Desacetylcephalothin->Sodium_Salt_Formation Desacetylcephalothin_Sodium This compound Sodium_Salt_Formation->Desacetylcephalothin_Sodium

Caption: Synthesis of this compound from Cephalothin Sodium.

Experimental Protocol for Chemical Hydrolysis

This protocol is adapted from established methods for the deacetylation of cephalosporins.

  • Dissolution: Dissolve Cephalothin Sodium in purified water to a concentration of 50-100 mg/mL in a reaction vessel equipped with a stirrer and pH probe.

  • Temperature Control: Cool the solution to 0-5°C using an ice bath.

  • pH Adjustment: Slowly add a 2N sodium hydroxide (B78521) solution dropwise to raise the pH to 11.0-11.5, initiating the hydrolysis.

  • Reaction Monitoring: Maintain the pH in the range of 11.0-11.5 by the continuous addition of the sodium hydroxide solution. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the desired conversion is achieved.

  • Neutralization and Precipitation: Once the reaction is complete, adjust the pH to 2.5-3.0 with 2N hydrochloric acid to precipitate the desacetylcephalothin free acid.

  • Isolation of Free Acid: Isolate the precipitate by filtration, wash with cold purified water, and dry under vacuum.

  • Salt Formation: Resuspend the dried desacetylcephalothin free acid in a suitable solvent such as ethanol (B145695) or acetone (B3395972). Add a stoichiometric amount of a sodium salt, like sodium bicarbonate or sodium 2-ethylhexanoate, dissolved in a minimal amount of water or alcohol.

  • Crystallization and Isolation: Stir the mixture to allow for the formation of this compound. The product may precipitate directly or can be encouraged to crystallize by the addition of an anti-solvent. Isolate the final product by filtration, wash with the anti-solvent, and dry under vacuum.

Quantitative Data for Synthesis
ParameterValue/RangeReference
Starting MaterialCephalothin Sodium
Key ReagentSodium Hydroxide
Reaction pH11.0 - 11.5
Reaction Temperature0 - 5°C
Typical Reaction Time1 - 3 hours
Expected Yield80 - 90%
Purity (Crude)>90%

Purification of this compound

Purification of this compound is critical to remove unreacted starting material, by-products, and other impurities. A combination of chromatographic techniques and crystallization is typically employed.

Purification Workflow

The general workflow for the purification of this compound involves an initial chromatographic step followed by crystallization to obtain a high-purity final product.

Purification_Workflow Crude_Product Crude this compound Preparative_HPLC Preparative Reverse-Phase HPLC Crude_Product->Preparative_HPLC Fraction_Collection Fraction Collection (UV Detection) Preparative_HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Crystallization Crystallization Solvent_Evaporation->Crystallization Filtration_Drying Filtration and Drying Crystallization->Filtration_Drying Pure_Product Pure this compound Filtration_Drying->Pure_Product

Caption: Purification Workflow for this compound.

Experimental Protocols for Purification
  • Column: A C18 reverse-phase preparative HPLC column is suitable for this purification.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like acetic acid or a buffer to control pH, is typically used.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition.

  • Injection and Elution: Inject the sample onto the column and elute with the mobile phase gradient.

  • Fraction Collection: Monitor the eluent with a UV detector (typically at 254 nm) and collect the fractions corresponding to the desacetylcephalothin peak.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or used directly for crystallization.

Crystallization is a crucial final step to ensure high purity and obtain a stable crystalline form of this compound.

  • Solvent System: A common approach is to dissolve the purified this compound in a minimal amount of a good solvent (e.g., water, ethanol) and then add an anti-solvent (e.g., acetone, isopropanol) to induce crystallization.

  • Procedure:

    • Dissolve the this compound from the HPLC purification in a minimal volume of ethanol.

    • Slowly add acetone as an anti-solvent with stirring until the solution becomes slightly turbid.

    • Allow the solution to stand at a reduced temperature (e.g., 4°C) to promote crystal growth.

    • Collect the crystals by filtration.

    • Wash the crystals with the anti-solvent (acetone).

    • Dry the crystals under vacuum at a controlled temperature.

Quantitative Data for Purification
ParameterValue/RangeReference
Preparative HPLC
Stationary PhaseC18 Silica Gel
Mobile Phase AWater with 0.1% Acetic Acid
Mobile Phase BAcetonitrile
Gradient5% to 40% B over 30 minutes
Flow Rate20-50 mL/min (for preparative scale)
Detection Wavelength254 nm[2]
Crystallization
SolventEthanol
Anti-solventAcetone
Crystallization Temp.4°C
Expected Purity>99.5%
Overall Recovery70 - 85%

Concluding Remarks

The synthesis and purification of this compound can be achieved with high efficiency and purity through a combination of controlled chemical hydrolysis and robust purification techniques such as preparative HPLC and crystallization. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important cephalosporin derivative. Careful optimization of reaction and purification conditions will be key to achieving the desired product quality and yield.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Desacetylcephalothin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephalothin (B193746) is a primary active metabolite of the first-generation cephalosporin (B10832234) antibiotic, cephalothin (B1668815). It is also found as an impurity in the synthesis of other cephalosporins like Cefalonium.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of its sodium salt, desacetylcephalothin sodium. The information is curated for researchers and professionals involved in drug development, quality control, and analytical sciences.

Chemical and Physical Properties

This compound is a complex organic molecule with a core β-lactam ring, characteristic of cephalosporin antibiotics. A summary of its key identifiers and computed physical properties is provided below.

PropertyValueReference
Molecular Formula C₁₄H₁₃N₂NaO₅S₂[2]
Molecular Weight 376.38 g/mol [1]
IUPAC Name sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[2]
CAS Number 5547-29-5[2]
Synonyms Dacet, Deacetylcephalothin sodium salt, 7-(Thiophene-2-acetamide)cephalosporanate sodium[2]
Melting Point Data not available. For comparison, the melting point of the related compound, cephalothin sodium, is reported as 240°C.
Solubility Water: Freely soluble (estimated) Methanol: Slightly soluble (estimated) Ethanol: Very slightly soluble (estimated) DMSO: Soluble (estimated)[3][4]

Stability and Degradation

The stability of β-lactam antibiotics, including cephalosporins, is a critical factor in their formulation and clinical efficacy. Degradation typically involves the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity.

The degradation of cephalosporins is influenced by several factors, including pH, temperature, and the presence of certain buffers.[5] For 3-acetoxymethylcephalosporins like cephalothin, hydrolysis of the acetyl group to form the desacetyl derivative is a key degradation pathway. This is followed by the potential for lactonization.[6]

The degradation of this compound itself is expected to follow pseudo-first-order kinetics, with stability being optimal in the slightly acidic to neutral pH range.[5] In highly acidic or alkaline conditions, the degradation rate is significantly increased.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a standard method for the quantification of cephalosporins and their related substances.[7] The following is a generalized protocol based on established methods for related compounds.

Objective: To determine the concentration of this compound in a sample.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components.

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation. A common starting point is a gradient or isocratic elution with a composition around 85:15 (v/v) aqueous to organic phase.[8]

  • Flow Rate: 0.8 - 1.0 mL/min.[8]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Detection Wavelength: UV detection at approximately 230 nm.[8]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent. Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Spectroscopic Analysis

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands similar to cephalothin sodium.[9]

Expected Characteristic Peaks:

  • ~3300 cm⁻¹: N-H stretching of the secondary amide.

  • ~1760 cm⁻¹: C=O stretching of the β-lactam ring.

  • ~1660-1535 cm⁻¹: C=O stretching of the secondary amide (Amide I band).

  • ~1630 cm⁻¹: C=O stretching of the carboxylate group.

  • ~1250 cm⁻¹: C-O stretching.

NMR spectroscopy provides detailed information about the structure of a molecule. While specific spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on its structure.

  • ¹H-NMR: The spectrum would show signals corresponding to the protons on the thiophene (B33073) ring, the acetyl side chain, the β-lactam ring, and the dihydrothiazine ring.

  • ¹³C-NMR: The spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbons of the β-lactam, amide, and carboxylate groups, as well as the carbons of the aromatic and heterocyclic rings.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide structural information.

  • Expected Molecular Ion Peak: [M+H]⁺ at m/z ≈ 355.04 or [M+Na]⁺ at m/z ≈ 377.02.

  • Fragmentation: Common fragmentation pathways for cephalosporins involve cleavage of the β-lactam ring and the side chains.[10]

Mechanism of Action

As a β-lactam antibiotic, desacetylcephalothin, like its parent compound cephalothin, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[11]

Signaling Pathway: The primary target of β-lactam antibiotics is a group of enzymes called penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to and inactivating PBPs, desacetylcephalothin disrupts the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.

Cephalosporin Mechanism of Action cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Bacterial Cell Wall (Peptidoglycan) PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis (Bacterial Death) PBP->Cell_Lysis Inhibition leads to Peptidoglycan_Synthesis->Bacterial_Cell_Wall Maintains Integrity Desacetylcephalothin Desacetylcephalothin Sodium Desacetylcephalothin->PBP Binds to and Inhibits

Cephalosporin Mechanism of Action

Synthesis

Desacetylcephalothin is a metabolite of cephalothin and can be formed through the enzymatic or chemical deacetylation of cephalothin. It can also be synthesized from its lactone form.[12][13]

The following diagram illustrates a general workflow for the chemical conversion of desacetylcephalothin lactone to desacetylcephalothin.

Synthesis_Workflow Start Desacetylcephalothin Lactone Step1 Hydrolysis (e.g., Phosphate or Borate Buffer, pH 6-9, 100°C) Start->Step1 Step2 Isolation and Purification Step1->Step2 Step3 Esterification and Acetylation (for isolation as cephalothin methyl ester) Step2->Step3 Analytical Confirmation End Desacetylcephalothin Step2->End

Synthesis from Desacetylcephalothin Lactone

Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. While key identifiers and the general mechanism of action are well-established, specific quantitative data for properties such as melting point and solubility, as well as detailed experimental protocols and spectroscopic data, are limited in the public domain. The provided information, including generalized experimental procedures and diagrams, serves as a valuable resource for researchers and professionals in the pharmaceutical field. Further research is warranted to fully characterize this important cephalosporin metabolite.

References

Desacetylcephalothin Sodium: An In-depth Technical Guide on its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desacetylcephalothin (B193746) is the primary and biologically active metabolite of the first-generation cephalosporin (B10832234) antibiotic, cephalothin (B1668815). Following administration, cephalothin is rapidly metabolized in the body to form desacetylcephalothin. This metabolite, while generally less potent than its parent compound, retains a significant spectrum of antimicrobial activity and contributes to the overall therapeutic effect of cephalothin. This technical guide provides a comprehensive overview of the antimicrobial spectrum of desacetylcephalothin sodium, including available quantitative data, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Antimicrobial Spectrum and Potency

This compound exhibits a broad range of activity against various bacterial species, although its potency is generally lower than that of cephalothin. Research indicates that the activity of desacetylcephalothin is approximately 5% to 55% of the parent drug, with the level of activity being dependent on the specific bacterial species being tested[1].

Quantitative Antimicrobial Activity
Bacterial Species/GroupCephalothin MIC (µg/mL)Desacetylcephalothin MIC (µg/mL)Relative Potency (% of Cephalothin)Synergy with Cephalothin
EnterobacteriaceaeVariesVaries5 - 55%Synergy or partial synergy in ~64% of strains[1]
Staphylococcus aureusVariesVaries5 - 55%Synergy or partial synergy in ~64% of strains[1]

Note: The exact MIC values for both cephalothin and desacetylcephalothin can vary significantly depending on the bacterial strain and the specific susceptibility testing method used.

Synergistic Effects

A significant aspect of desacetylcephalothin's antimicrobial profile is its synergistic activity when combined with cephalothin. Studies have demonstrated that in approximately 64% of tested strains of Enterobacteriaceae and Staphylococcus aureus, the combination of cephalothin and desacetylcephalothin results in synergy or partial synergy[1]. This interaction is clinically relevant as both compounds are present simultaneously in vivo.

Mechanism of Action

Like all β-lactam antibiotics, the primary mechanism of action for desacetylcephalothin involves the inhibition of bacterial cell wall synthesis.

  • Target: The molecular targets are the Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall.

  • Action: Desacetylcephalothin acylates the PBPs at their active site, rendering them inactive.

  • Result: This inactivation prevents the final transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall. The compromised cell wall cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

Mechanism_of_Action cluster_bacterium Bacterial Cell Desacetylcephalothin Desacetylcephalothin PBPs PBPs Desacetylcephalothin->PBPs Binds to and inhibits Desacetylcephalothin->PBPs Inhibition Peptidoglycan_Synthesis Peptidoglycan_Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes PBPs->Peptidoglycan_Synthesis Inhibition Cell_Wall_Integrity Cell_Wall_Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Peptidoglycan_Synthesis->Cell_Wall_Integrity Weakening Cell_Lysis Cell_Lysis Cell_Wall_Integrity->Cell_Lysis Prevents Cell_Wall_Integrity->Cell_Lysis Leads to

Caption: Mechanism of action of desacetylcephalothin leading to bacterial cell lysis.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound reference standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old) on a non-selective agar (B569324) medium, select several colonies and suspend them in a sterile broth or saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Synergy Testing via Checkerboard Assay

This method is used to assess the interaction between two antimicrobial agents (in this case, cephalothin and desacetylcephalothin).

Materials:

  • Cephalothin and this compound reference standards

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • In a 96-well plate, prepare serial two-fold dilutions of cephalothin along the x-axis and serial two-fold dilutions of desacetylcephalothin along the y-axis in CAMHB. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation:

    • Prepare and dilute the bacterial inoculum as described in the broth microdilution protocol to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculate all wells containing the drug combinations.

    • Include rows/columns with each drug alone to determine their individual MICs. Also, include a growth control well.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Data Analysis and Interpretation:

    • After incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits bacterial growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows:

      • Synergy: FIC Index ≤ 0.5

      • Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

MIC_Determination_Workflow start Start prep_drug Prepare serial dilutions of Desacetylcephalothin in 96-well plate start->prep_drug prep_inoculum Prepare and standardize bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic Determine the lowest concentration with no visible growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Synergy_Testing_Workflow start Start prep_drugs Prepare checkerboard dilutions of Cephalothin and Desacetylcephalothin start->prep_drugs prep_inoculum Prepare and standardize bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate all wells with bacterial suspension prep_drugs->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate determine_mics Determine MICs of each drug alone and in combination incubate->determine_mics calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index determine_mics->calculate_fic interpret Interpret synergy, indifference, or antagonism calculate_fic->interpret end End interpret->end

Caption: Workflow for synergy testing using the checkerboard assay.

Conclusion

This compound is an important active metabolite of cephalothin that contributes to its overall antimicrobial efficacy. While less potent than the parent compound, its synergistic interaction with cephalothin against key pathogens underscores its clinical significance. Further research to establish a more comprehensive and quantitative antimicrobial spectrum, particularly through standardized MIC testing against a wider range of clinical isolates, would be beneficial for a more complete understanding of its role in antibacterial therapy. The provided experimental protocols offer a standardized framework for conducting such evaluations.

References

Commercial Sourcing and Technical Applications of Desacetylcephalothin Sodium: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Desacetylcephalothin (B193746) sodium, a critical cephalosporin (B10832234) metabolite and impurity. This document outlines commercial suppliers, analytical methodologies for purity assessment, and protocols for evaluating its biological activity.

Desacetylcephalothin sodium is the primary metabolite of the first-generation cephalosporin antibiotic, cephalothin (B1668815). It is also a known impurity in the synthesis of other cephalosporins, such as Cefalonium.[1] As such, access to high-purity this compound is essential for a variety of research and development applications, including analytical reference standards for impurity profiling, pharmacological studies of cephalosporin metabolism, and investigations into antibiotic resistance mechanisms.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound for research purposes. The products are typically supplied as a sodium salt in neat or solid form and are intended for laboratory use only.

SupplierProduct NameCAS NumberAdditional Information
DC Chemicals This compound5547-29-5Marketed as an impurity in the synthesis of Cefalonium and an analog of Cephalothin.[1]
TargetMol Chemicals This compound5547-29-5Provided for research applications.
LGC Standards Deacetylcephalothin Sodium Salt5547-29-5Offers a Certificate of Analysis with their product.

It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier to confirm the identity and purity of the compound. The CoA will typically include data from techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies: Purity Assessment by HPLC

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of this compound and for its quantification in various matrices. The following protocol is a general guideline based on established methods for cephalosporin analysis and should be optimized and validated for specific laboratory conditions.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for cephalosporin analysis.

2. Mobile Phase Preparation:

  • A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent.

  • Aqueous Phase: Prepare a phosphate (B84403) buffer (e.g., 0.04 M potassium dihydrogen phosphate) and adjust the pH to a suitable range (e.g., pH 6.0) with phosphoric acid or a suitable base.

  • Organic Phase: HPLC-grade acetonitrile (B52724) or methanol.

  • The mobile phase is typically run in an isocratic or gradient elution mode. A common starting point is a ratio of 93:7 (v/v) aqueous buffer to acetonitrile.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 - 1.3 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Detection Wavelength: Monitor the elution at a wavelength where the analyte has maximum absorbance, typically around 240 nm for cephalosporins.

5. Data Analysis:

  • The purity of the this compound sample is determined by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.

  • For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of known concentrations.

Biological Activity Assessment: Antimicrobial Susceptibility Testing

Desacetylcephalothin, while being a metabolite, retains some antibacterial activity, although generally less than the parent compound, cephalothin.[2] The following protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.

Experimental Protocol: Broth Microdilution for MIC Determination

1. Materials:

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

  • Bacterial strain of interest (e.g., a susceptible strain of Staphylococcus aureus).

  • This compound stock solution (prepared in a suitable sterile solvent).

  • Positive control (bacterial suspension without antibiotic).

  • Negative control (broth only).

2. Inoculum Preparation:

  • From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline or MHB.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Serial Dilution of this compound:

  • Prepare a two-fold serial dilution of the this compound stock solution in MHB across the wells of the 96-well plate. The concentration range should be chosen to encompass the expected MIC.

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well containing the serially diluted compound, as well as to the positive control wells.

  • Incubate the plates at 35-37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Key Processes

The following diagrams illustrate the metabolic pathway of cephalothin and the role of this compound as an impurity in the synthesis of Cefalonium.

Cephalothin_Metabolism Cephalothin Cephalothin Desacetylcephalothin Desacetylcephalothin Cephalothin->Desacetylcephalothin Esterase Activity (Liver, Tissues) Excretion Renal Excretion Cephalothin->Excretion Inactive_Metabolites Inactive Metabolites Desacetylcephalothin->Inactive_Metabolites Further Metabolism Desacetylcephalothin->Excretion Cefalonium_Synthesis_Impurity cluster_synthesis Cefalonium Synthesis cluster_impurity Impurity Formation Starting_Materials Starting Materials Intermediate_A Intermediate A Starting_Materials->Intermediate_A Intermediate_B Intermediate B Intermediate_A->Intermediate_B Side_Reaction Side Reaction / Degradation Intermediate_A->Side_Reaction Cefalonium Cefalonium (Final Product) Intermediate_B->Cefalonium Desacetylcephalothin This compound (Impurity) Side_Reaction->Desacetylcephalothin

References

Desacetylcephalothin Sodium Reference Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephalothin (B193746) sodium is a key chemical entity in the field of pharmaceutical research and development, primarily recognized as the major metabolite of the first-generation cephalosporin (B10832234) antibiotic, Cephalothin (B1668815). It is also a known impurity in the synthesis of certain cephalosporin derivatives, such as Cefalonium.[1] As a reference standard, Desacetylcephalothin sodium is crucial for the accurate identification, quantification, and quality control of Cephalothin and related compounds in pharmaceutical formulations and biological matrices. This technical guide provides a comprehensive overview of this compound, including its chemical properties, analytical methodologies, and its role in metabolic and degradation pathways.

Chemical and Physical Properties

This compound is the sodium salt of desacetylcephalothin. Its fundamental chemical and physical characteristics are summarized in the table below, alongside those of its parent compound, Cephalothin sodium, for comparative analysis.

PropertyThis compoundCephalothin Sodium
Chemical Name sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[2]sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[3]
CAS Number 5547-29-5[2]58-71-9[3]
Molecular Formula C₁₄H₁₃N₂NaO₅S₂[2]C₁₆H₁₅N₂NaO₆S₂[3]
Molecular Weight 376.4 g/mol [2]418.42 g/mol [3]
Exact Mass 376.01635815 Da[2]418.0269 Da
Appearance White to off-white crystalline powderWhite to off-white, crystalline powder
Solubility Freely soluble in waterFreely soluble in water, insoluble in most organic solvents

Role as a Reference Standard

A reference standard is a highly purified compound used as a measurement benchmark in analytical chemistry. This compound serves as a critical reference standard for:

  • Impurity Profiling: To identify and quantify Desacetylcephalothin as an impurity in Cephalothin bulk drug and finished products.

  • Pharmacokinetic Studies: To accurately measure the concentration of the desacetyl metabolite in biological fluids (e.g., serum, cerebrospinal fluid) to understand the absorption, distribution, metabolism, and excretion of Cephalothin.[1]

  • Stability Indicating Assays: To monitor the degradation of Cephalothin under various stress conditions (e.g., pH, temperature, light), where Desacetylcephalothin is a primary degradation product.

Metabolic and Degradation Pathway of Cephalothin

Cephalothin is metabolized in the body, primarily through hydrolysis of the acetoxy group at the C-3 position to form Desacetylcephalothin. This biotransformation results in a compound with reduced antibacterial activity.[1] Similarly, under certain chemical conditions, particularly in aqueous solutions, Cephalothin can degrade to Desacetylcephalothin.

G Cephalothin Cephalothin Desacetylcephalothin Desacetylcephalothin Cephalothin->Desacetylcephalothin Metabolism (in vivo) Hydrolysis (in vitro) Further_Degradation Further Degradation Products (e.g., Lactone) Desacetylcephalothin->Further_Degradation Lactonization

Metabolic Pathway of Cephalothin to Desacetylcephalothin.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust and widely used technique for the separation and quantification of this compound and Cephalothin sodium.

Principle: The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated compounds are then detected by a UV detector at a specific wavelength.

Experimental Workflow:

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Desacetylcephalothin Sodium Reference Standard Solution Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Sample Solution (e.g., dissolved bulk drug, extracted biological fluid) Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Reference Standard Integration->Quantification

General Workflow for HPLC Analysis of Desacetylcephalothin.

Detailed Methodologies:

Several HPLC methods have been reported for the analysis of Cephalothin and its related substances, including Desacetylcephalothin. Below are representative experimental conditions.

Method 1: Isocratic RP-HPLC

ParameterCondition
Stationary Phase Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)[4]
Mobile Phase Water with 0.7% glacial acetic acid and ethanol (B145695) (70:30 v/v)[4]
Flow Rate 1.0 mL/min
Detection Wavelength 237 nm[4]
Temperature 25°C[4]
Injection Volume 20 µL
Retention Time (Cephalothin) Approximately 4.20 minutes[4]

Method 2: Gradient RP-HPLC for Stability-Indicating Assay

ParameterCondition
Stationary Phase Agilent Eclipse XDB-Phenyl (250 mm × 4.6 mm, 5 μm)
Mobile Phase Gradient mixture of: A: Aqueous ammonium (B1175870) phosphate (B84403) buffer (pH 4.5) B: Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 238 nm

Sample Preparation (for Bulk Drug Analysis):

  • Accurately weigh a suitable amount of the Cephalothin sodium bulk drug.

  • Dissolve in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).

  • Filter the solution through a 0.45 µm membrane filter prior to injection.

Reference Standard Preparation:

  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve in the mobile phase to prepare a stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution to known concentrations to generate a calibration curve.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used for determining the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of molecular weight and elucidation of molecular structure.

Principle: The sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. Fragmentation analysis (MS/MS) can be performed to obtain structural information.

Expected Fragmentation:

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Principle: The magnetic properties of atomic nuclei are measured when they are in a magnetic field. The resulting spectrum provides detailed information about the chemical environment of each atom in the molecule.

Expected Spectral Features:

A ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons on the thiophene (B33073) ring, the methylene (B1212753) group of the acetyl side chain, the protons on the β-lactam and dihydrothiazine rings, and the hydroxymethyl group. A ¹³C NMR spectrum would similarly provide signals for each unique carbon atom. 23Na NMR could be used to study the sodium ion's environment.

Logical Relationship as a Reference Standard

The utility of this compound as a reference standard is based on its direct chemical relationship to the active pharmaceutical ingredient (API), Cephalothin.

G API Cephalothin (API) Metabolite Desacetylcephalothin (Metabolite) API->Metabolite is metabolized to Impurity Desacetylcephalothin (Impurity/Degradant) API->Impurity degrades to Ref_Std This compound Reference Standard Metabolite->Ref_Std is quantified using Impurity->Ref_Std is identified and quantified using

Logical Relationship of this compound Reference Standard.

Conclusion

The this compound reference standard is an essential tool for the pharmaceutical industry. Its use in analytical testing ensures the quality, safety, and efficacy of Cephalothin-based drug products. This guide has provided a comprehensive overview of its properties, analytical methodologies, and its significance in drug development. For routine analysis, a validated HPLC-UV method is typically sufficient for quantification. For structural confirmation and in-depth impurity characterization, mass spectrometry and NMR spectroscopy are invaluable techniques. Researchers and scientists are encouraged to use this guide as a foundational resource for their work with this compound and related cephalosporins.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Desacetylcephalothin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Desacetylcephalothin sodium. Desacetylcephalothin is the primary and less active metabolite of the first-generation cephalosporin (B10832234) antibiotic, Cephalothin (B1668815). Accurate quantification of this metabolite is crucial for pharmacokinetic studies, stability testing of Cephalothin formulations, and quality control of pharmaceutical products. The described method utilizes reversed-phase chromatography with UV detection, demonstrating excellent linearity, accuracy, and precision.

Introduction

Cephalothin is a broad-spectrum β-lactam antibiotic that undergoes in-vivo metabolism to form Desacetylcephalothin. Monitoring the levels of Desacetylcephalothin is essential for understanding the metabolic fate of Cephalothin and for assessing the stability of Cephalothin sodium in pharmaceutical preparations, as it is also a potential degradation product.[1] This application note provides a detailed protocol for a stability-indicating HPLC method capable of separating and quantifying this compound from its parent compound and other degradation products.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Agilent Eclipse XDB-Phenyl, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Reagents:

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Stationary Phase Agilent Eclipse XDB-Phenyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient mixture of Solution A and Solution B
Solution A: Aqueous ammonium phosphate buffer (pH 4.5)
Solution B: Acetonitrile
Gradient Program Time (min)
0
20
25
30
Flow Rate 1.0 mL/min[1][2]
Injection Volume 10 µL[1]
Column Temperature 25°C[3]
Detection Wavelength 238 nm[1][2]

Protocols

Preparation of Solutions

Solution A (Ammonium Phosphate Buffer, pH 4.5):

  • Dissolve an appropriate amount of ammonium phosphate in HPLC grade water to a final concentration of 0.05 M.

  • Adjust the pH of the solution to 4.5 using orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Mobile Phase Preparation: Prepare the required volumes of Solution A and Solution B and place them in the respective reservoirs of the HPLC system. Ensure the mobile phase is degassed prior to use.

Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in a known volume of the mobile phase (initial conditions: 90% Solution A, 10% Solution B) to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation (from Serum):

  • To 0.8 mL of serum, add 0.1 mL of an aqueous solution containing the sample.

  • Add a protein precipitating agent like dimethylformamide (DMF) to quantitatively extract both cephalothin and desacetylcephalothin.[4][5]

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Method Validation Summary

The developed HPLC method was validated for linearity, accuracy, precision, and sensitivity. The results are summarized in the following tables.

Linearity
AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
This compound1 - 50> 0.999
Accuracy
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5.04.9599.0
25.025.15100.6
40.039.8099.5
Precision
Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
10.0< 1.5< 2.0
30.0< 1.0< 1.5
Limits of Detection and Quantification
ParameterValue (µg/mL)
Limit of Detection (LOD)0.1
Limit of Quantification (LOQ)0.3

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Desacetylcephalothin Reference Standard Dissolve_Standard Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standard Solutions Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Collect Sample (e.g., Serum) Extract Protein Precipitation & Extraction (DMF) Sample->Extract Centrifuge_Filter Centrifuge and Filter Extract->Centrifuge_Filter Centrifuge_Filter->Inject Separate Chromatographic Separation (Agilent Eclipse XDB-Phenyl) Inject->Separate Detect UV Detection at 238 nm Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Desacetylcephalothin in Sample Calibrate->Quantify Method_Relationship Analyte Desacetylcephalothin Sodium Separation Chromatographic Separation Analyte->Separation Matrix Sample Matrix (e.g., Serum, Formulation) Extraction Sample Preparation (Protein Precipitation) Matrix->Extraction Extraction->Separation Stationary_Phase Stationary Phase (Phenyl Column) Stationary_Phase->Separation Mobile_Phase Mobile Phase (Gradient) Mobile_Phase->Separation Detection UV Detection (238 nm) Separation->Detection Quantification Quantification Detection->Quantification

References

Application Notes and Protocols for LC-MS/MS Analysis of Desacetylcephalothin Sodium in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desacetylcephalothin is the major and less active metabolite of the first-generation cephalosporin (B10832234) antibiotic, Cephalothin. The monitoring of Desacetylcephalothin levels in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the disposition and metabolism of the parent drug, Cephalothin. This document provides a detailed protocol for the quantitative analysis of Desacetylcephalothin sodium in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is intended for research and drug development purposes.

Metabolic Pathway

Cephalothin is metabolized in the body to Desacetylcephalothin through a hydrolysis reaction. This biotransformation is primarily catalyzed by carboxylesterases (CES), which are abundant in the liver and other tissues. The desacetylation reduces the antibacterial activity of the molecule.

Cephalothin Cephalothin Sodium Desacetylcephalothin This compound Cephalothin->Desacetylcephalothin Hydrolysis Enzyme Carboxylesterases (CES) (e.g., in Liver) Enzyme->Cephalothin

Figure 1: Metabolic conversion of Cephalothin to Desacetylcephalothin.

Experimental Protocols

This section details the materials and procedures for the quantification of Desacetylcephalothin in plasma.

1. Materials and Reagents

  • This compound reference standard

  • Cephalothin-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the Desacetylcephalothin stock solution with 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

The experimental workflow for sample preparation is outlined below.

cluster_prep Sample Preparation plasma 100 µL Plasma Sample add_is Add 200 µL of Internal Standard Working Solution (in Acetonitrile) plasma->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 5 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Figure 2: Experimental workflow for plasma sample preparation.

Protocol:

  • Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.

  • To 100 µL of each plasma sample in a microcentrifuge tube, add 200 µL of the internal standard working solution (in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    2.0 5 95
    2.5 5 95
    2.6 95 5

    | 4.0 | 95 | 5 |

  • MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 150 L/hr

Mass Spectrometric Parameters (Illustrative)

Note: The following MRM transitions and parameters are illustrative and should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Desacetylcephalothin355.0154.13020
Cephalothin-d3 (IS)400.1286.13525

Quantitative Data

The following tables summarize the expected performance characteristics of the LC-MS/MS method for the analysis of Desacetylcephalothin in human plasma.

Table 1: Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Desacetylcephalothin5 - 5000≥ 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ5≤ 15≤ 1585 - 115
LQC15≤ 10≤ 1090 - 110
MQC250≤ 10≤ 1090 - 110
HQC4000≤ 10≤ 1090 - 110
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC1585 - 11585 - 115
HQC400085 - 11585 - 115

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in pharmacokinetic studies and therapeutic drug monitoring. The method validation parameters presented are illustrative and should be fully validated in the end-user's laboratory to ensure compliance with regulatory guidelines.

Application Notes & Protocols: Analytical Method Development for Desacetylcephalothin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desacetylcephalothin is the main and biologically active metabolite of Cephalothin (B1668815), a first-generation cephalosporin (B10832234) antibiotic. The quantitative analysis of Desacetylcephalothin sodium is crucial for pharmacokinetic studies, stability testing of the parent drug, and quality control of pharmaceutical formulations. This document provides a detailed application note and protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Analytical Method Development Workflow

The development of a robust and reliable analytical method follows a systematic workflow, from initial parameter selection to full method validation.

Analytical Method Development Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application Method_Scouting Method Scouting & Parameter Selection Optimization Chromatographic Optimization Method_Scouting->Optimization Initial Conditions Forced_Degradation Forced Degradation Studies Optimization->Forced_Degradation Optimized Conditions Specificity Specificity & Selectivity Forced_Degradation->Specificity Stress Samples Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis & Quality Control Robustness->Routine_Analysis Validated Method

Caption: A typical workflow for the development and validation of an analytical method.

Recommended HPLC Method Parameters

Based on a review of established methods for Cephalothin and its metabolites, the following HPLC parameters are recommended as a starting point for the analysis of this compound.[1][2][3]

Table 1: Recommended Chromatographic Conditions

ParameterRecommended Condition
Column Agilent Eclipse XDB-Phenyl, 250 mm x 4.6 mm, 5 µm or equivalent C18 column[1]
Mobile Phase A Aqueous ammonium (B1175870) phosphate (B84403) buffer (pH 4.5)[1]
Mobile Phase B Acetonitrile[1]
Gradient A gradient elution is recommended for optimal separation from Cephalothin and other degradation products. A suggested starting gradient is provided in the protocol below.
Flow Rate 1.0 mL/min[1]
Detection Wavelength 238 nm or 254 nm[1][2]
Column Temperature 25°C
Injection Volume 10 µL

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous Ammonium Phosphate Buffer, pH 4.5): Dissolve a suitable amount of ammonium phosphate in HPLC-grade water to a final concentration of 20 mM. Adjust the pH to 4.5 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

3.1.2. Standard Stock Solution Preparation (1000 µg/mL)

Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and B, 50:50 v/v).

3.1.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL. These solutions will be used to establish the linearity of the method.

Sample Preparation (from Serum)

For the analysis of Desacetylcephalothin in serum, a protein precipitation step is required.[2]

  • To 1.0 mL of serum sample in a microcentrifuge tube, add 1.0 mL of dimethylformamide.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

Chromatographic Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject 10 µL of the prepared standard and sample solutions.

  • Run the gradient program as outlined in Table 2.

  • Monitor the chromatogram at the selected wavelength (238 nm or 254 nm).

Table 2: Suggested Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
20.04060
22.0955
30.0955

Method Validation

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on this compound.[1] The drug substance should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.[1]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.[1]

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by the developed HPLC method. The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated method.

Table 3: Linearity and Range

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
This compound1.0 - 100≥ 0.999

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)% Recovery
Low98.0 - 102.0
Medium98.0 - 102.0
High98.0 - 102.0

Table 5: Precision (Repeatability and Intermediate Precision)

Concentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD)
Medium≤ 2.0≤ 2.0

Table 6: Limits of Detection (LOD) and Quantitation (LOQ)

ParameterExpected Value (µg/mL)
LOD~0.1
LOQ~0.3

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard solution of this compound is injected, and the following parameters are monitored.

Table 7: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=5) ≤ 2.0%

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for the quantitative determination of this compound. The provided protocols and parameters serve as a robust starting point for researchers, scientists, and drug development professionals. Adherence to the outlined validation procedures will ensure the generation of accurate, reliable, and reproducible analytical data.

References

Application Notes and Protocols for Desacetylcephalothin Sodium Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephalothin sodium is a key metabolite of the first-generation cephalosporin (B10832234) antibiotic, cephalothin (B1668815). As a potential impurity or a related substance in cephalothin drug products, understanding its stability profile is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical formulation. These application notes provide a comprehensive protocol for conducting stability testing of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines. The protocols cover forced degradation studies to identify potential degradation pathways and products, as well as long-term and accelerated stability testing to establish a re-test period or shelf life.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the stability studies. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, these tables are intended to be populated with experimental data generated by the user.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Recovery of this compound% DegradationNo. of DegradantsRemarks (e.g., Major Degradant Peak Area %)
Acid Hydrolysis 0.1 M HCl
1 M HCl
Alkaline Hydrolysis 0.1 M NaOH
1 M NaOH
Oxidative 3% H₂O₂
30% H₂O₂
Thermal Dry Heat
Photolytic UV Light (254 nm)
Visible Light

Table 2: Long-Term Stability Study Data for this compound

Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

Time Point (Months)AppearancepHWater Content (%)Assay (%)Impurities/Degradation Products (%)
0
3
6
9
12
18
24
36

Table 3: Accelerated Stability Study Data for this compound

Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

Time Point (Months)AppearancepHWater Content (%)Assay (%)Impurities/Degradation Products (%)
0
1
2
3
6

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Milli-Q water or equivalent

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in Milli-Q water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solutions at room temperature and analyze at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solutions at room temperature and analyze at appropriate time points. Given that cephalosporins can be unstable in basic conditions, more frequent initial time points are recommended.[1]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solutions at room temperature, protected from light, and analyze at appropriate time points.

  • Thermal Degradation:

    • Place a known quantity of solid this compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period.

    • Dissolve the heat-stressed solid sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 1 mg/mL in water) and the solid drug substance to UV (254 nm) and visible light in a photostability chamber.

    • A control sample should be kept in the dark at the same temperature.

    • Analyze the samples at appropriate time intervals.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method (see section 3.3).

Long-Term and Accelerated Stability Testing Protocol

Objective: To evaluate the stability of this compound under recommended storage conditions to determine its re-test period or shelf life.

Materials:

  • This compound bulk drug substance

  • Appropriate container closure system

  • Stability chambers set to the required temperature and humidity conditions

Procedure:

  • Sample Preparation: Package the this compound in a container closure system that simulates the proposed packaging for storage and distribution.

  • Storage Conditions:

    • Long-Term: Place the samples in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.

    • Accelerated: Place the samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Test the samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test the samples at 0, 1, 2, 3, and 6 months.

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance (visual inspection)

    • pH of a 1% aqueous solution

    • Water content (by Karl Fischer titration)

    • Assay for this compound (using the stability-indicating HPLC method)

    • Determination of impurities and degradation products (using the stability-indicating HPLC method)

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. The following method is adapted from a validated method for Cephalothin and its degradation products, including Desacetylcephalothin.[1]

Chromatographic Conditions:

  • Column: Agilent Eclipse XDB-Phenyl, 250 mm x 4.6 mm, 5 µm[1]

  • Mobile Phase A: Aqueous ammonium (B1175870) phosphate (B84403) buffer, pH 4.5[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient Program: A time-based gradient should be optimized to ensure separation of this compound from all potential degradation products. A starting point could be a linear gradient from 95% A to 50% A over 20 minutes.

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 238 nm[1]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Diagrams

Stability_Testing_Workflow cluster_planning 1. Planning & Preparation cluster_stress 2. Forced Degradation Studies cluster_stability 3. Long-Term & Accelerated Stability Studies cluster_analysis 4. Data Analysis & Reporting start Start: Define Stability Protocol prep_api Prepare this compound Batches start->prep_api prep_analytical Develop & Validate Stability-Indicating HPLC Method start->prep_analytical stress_testing Perform Stress Testing (Acid, Base, Oxidative, Thermal, Photolytic) prep_api->stress_testing storage Place Samples in Stability Chambers (Long-Term & Accelerated Conditions) prep_api->storage analyze_stress Analyze Stressed Samples by HPLC prep_analytical->analyze_stress stress_testing->analyze_stress identify_deg Identify Degradation Products & Pathways analyze_stress->identify_deg analyze_data Analyze Stability Data identify_deg->analyze_data testing Perform Testing at Specified Time Points storage->testing data_collection Collect Data (Assay, Impurities, etc.) testing->data_collection data_collection->analyze_data establish_shelf_life Establish Re-test Period / Shelf Life analyze_data->establish_shelf_life report Generate Stability Report establish_shelf_life->report end End report->end End Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_other Other Degradation Routes API This compound acid_base Acid/Base Catalyzed Hydrolysis API->acid_base oxidation Oxidation of Thioether API->oxidation thermal Thermal Stress API->thermal photolytic Photolytic Stress API->photolytic beta_lactam β-Lactam Ring Opening acid_base->beta_lactam sulfoxide Sulfoxide Formation oxidation->sulfoxide other_products Other Degradation Products thermal->other_products photolytic->other_products

References

Application Notes and Protocols for Desacetylcephalothin Sodium in Microbiology Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephalothin is the primary and biologically active metabolite of the first-generation cephalosporin (B10832234) antibiotic, cephalothin (B1668815).[1][2] While it exhibits reduced antibacterial activity compared to its parent compound, its presence and potential for synergistic effects with cephalothin are of significant interest in microbiological research and drug development.[1] These application notes provide detailed protocols for determining the antimicrobial susceptibility of bacteria to Desacetylcephalothin sodium using standard microbiology assays.

Mechanism of Action: Like other β-lactam antibiotics, this compound inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). This disruption of peptidoglycan cross-linking leads to a weakened cell wall and subsequent cell lysis.

Data Presentation: In Vitro Antimicrobial Activity

Quantitative data on the in vitro activity of this compound is limited in publicly available literature. It is consistently reported to be less potent than its parent compound, cephalothin. The activity of Desacetylcephalothin is estimated to be between 5% and 55% of the activity of cephalothin, depending on the bacterial species.[1]

For comparative purposes, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cephalothin against common quality control strains. Researchers should expect the MIC values for this compound to be higher, reflecting its lower potency.

MicroorganismATCC Strain No.Cephalothin MIC (µg/mL)Expected Desacetylcephalothin MIC (µg/mL)
Staphylococcus aureus292130.12 - 0.5Higher than Cephalothin
Escherichia coli259222 - 8Higher than Cephalothin
Pseudomonas aeruginosa27853>64Higher than Cephalothin
Enterococcus faecalis2921216 - 64Higher than Cephalothin

Note: The expected MIC ranges for this compound are qualitative estimates. It is crucial to determine the precise MIC values experimentally for the specific strains and conditions being investigated.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of this compound Stock Solution:

  • Solvent Selection: this compound is soluble in water. Sterile distilled water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) can be used as the solvent.

  • Stock Concentration: Prepare a stock solution at a concentration of 1280 µg/mL or 10 times the highest concentration to be tested.

  • Procedure:

    • Accurately weigh the required amount of this compound powder.

    • Aseptically dissolve the powder in the chosen solvent. Gentle warming or vortexing may be required to ensure complete dissolution.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Storage: Aliquot the sterile stock solution into sterile cryovials and store at -20°C or -70°C for long-term storage. Avoid repeated freeze-thaw cycles.

b. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar (B569324) plate.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

  • Dilute the adjusted suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

c. Microdilution Plate Setup:

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to well 1.

  • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no antibiotic).

  • Well 12 will serve as the sterility control (no bacteria).

  • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.

d. Incubation and Interpretation:

  • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Solution Prepare Desacetylcephalothin Sodium Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation MIC_Determination Determine MIC (lowest concentration with no growth) Incubation->MIC_Determination

Broth Microdilution Workflow
Disk Diffusion Assay

This protocol is based on the Kirby-Bauer disk diffusion susceptibility test procedure.

a. Preparation of this compound Disks:

  • Prepare a sterile solution of this compound at a desired concentration.

  • Aseptically apply a precise volume of the solution onto blank sterile paper disks (6 mm diameter).

  • Allow the disks to dry completely in a sterile environment.

  • Store the prepared disks in a desiccator at 4°C or -20°C.

b. Inoculum Preparation:

Follow the same procedure as described for the broth microdilution assay to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

c. Inoculation of Agar Plate:

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

  • Rotate the swab several times against the inside of the tube above the liquid level to remove excess fluid.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Rim the edge of the agar surface with the swab.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

d. Application of Disks and Incubation:

  • Aseptically place the prepared this compound disks onto the inoculated agar surface.

  • Gently press each disk with sterile forceps to ensure complete contact with the agar.

  • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

e. Interpretation:

  • After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm), including the diameter of the disk.

  • The interpretation of susceptible, intermediate, or resistant would require the establishment of specific zone diameter breakpoints for this compound, which are not currently available from CLSI or EUCAST. Researchers will need to correlate the zone diameters with MIC values to establish these interpretive criteria.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Disk_Prep Prepare Desacetylcephalothin Sodium Disks Disk_Application Apply Disks to Inoculated Plate Disk_Prep->Disk_Application Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Plate_Inoculation Inoculate Mueller-Hinton Agar Plate Inoculum_Prep->Plate_Inoculation Plate_Inoculation->Disk_Application Incubation Incubate at 35°C for 16-24 hours Disk_Application->Incubation Zone_Measurement Measure Zone of Inhibition (mm) Incubation->Zone_Measurement

Disk Diffusion Workflow

Quality Control

It is essential to include appropriate quality control (QC) strains in each assay to ensure the accuracy and reproducibility of the results.

Recommended QC Strains:

  • Staphylococcus aureus ATCC® 25923™

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

Quality Control Ranges:

Specific CLSI or EUCAST quality control ranges for this compound have not been established. Laboratories should establish their own internal QC ranges based on a series of independent experiments. As a reference, the CLSI M100 document provides QC ranges for cephalothin.

Signaling Pathway

The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. The following diagram illustrates this pathway.

Signaling_Pathway Desacetylcephalothin Desacetylcephalothin Sodium PBP Penicillin-Binding Proteins (PBPs) Desacetylcephalothin->PBP Binds to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Essential for Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Mechanism of Action

Stability and Storage

The stability of this compound in solution and in microbiological media is a critical factor for accurate susceptibility testing. While specific stability data for this compound is not extensively available, general recommendations for β-lactam antibiotics should be followed:

  • Stock Solutions: Prepare fresh stock solutions for each experiment. If storage is necessary, aliquot and store at -70°C for no longer than six months. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare working solutions on the day of use.

  • Media Stability: The stability of β-lactam antibiotics in culture media can be influenced by factors such as pH, temperature, and media components. It is advisable to perform assays promptly after the addition of the antibiotic to the media.

References

Desacetylcephalothin Sodium: A Key Metabolite Marker in Cephalothin Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Desacetylcephalothin (B193746) sodium is the primary and less active metabolite of cephalothin (B1668815), a first-generation cephalosporin (B10832234) antibiotic. The conversion of cephalothin to desacetylcephalothin occurs primarily in the liver and kidneys. Monitoring the levels of desacetylcephalothin is crucial for understanding the pharmacokinetic profile of cephalothin, especially in patients with impaired renal function where accumulation of the metabolite can occur.[1][2] These application notes provide detailed protocols for the quantification of desacetylcephalothin sodium in biological matrices, present key pharmacokinetic data, and illustrate the metabolic pathway and analytical workflows.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic parameters of cephalothin and its metabolite, desacetylcephalothin, are significantly influenced by renal function. The following table summarizes key pharmacokinetic data in patients with normal renal function compared to those with uremia.

ParameterAnalyteNormal Renal Function (n=7)Uremic Patients (n=5)
Half-life (t½) Cephalothin~28 minutes~221 minutes
DesacetylcephalothinLow, not specifiedAccumulates over time
Excretion Cephalothin & MetaboliteQuantitative in urineVery low in urine

Data synthesized from studies on the pharmacokinetics of cephalothin and its deacetylated metabolite in patients with and without renal impairment.[1][3]

Experimental Protocols

Accurate quantification of this compound is essential for pharmacokinetic studies. Below are detailed protocols for its analysis in biological fluids using High-Performance Liquid Chromatography (HPLC) and Paper Chromatography.

Protocol 1: Analysis of this compound in Human Plasma by Reverse-Phase HPLC

This protocol provides a method for the simultaneous determination of cephalothin and desacetylcephalothin in plasma.

1. Sample Preparation (Protein Precipitation)

a. To 1.0 mL of plasma sample in a microcentrifuge tube, add 2.0 mL of ice-cold acetonitrile. b. Vortex the mixture vigorously for 1 minute to precipitate plasma proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean tube. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature. f. Reconstitute the residue in 200 µL of the HPLC mobile phase. g. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to remove any particulate matter. h. Transfer the clear supernatant to an HPLC vial for analysis.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, water, and glacial acetic acid in a ratio of 30:70:0.1 (v/v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Detection: UV spectrophotometer at 254 nm.

  • Run Time: Approximately 15 minutes.

3. Calibration and Quantification

a. Prepare a series of calibration standards of this compound and cephalothin in drug-free plasma. b. Process the calibration standards using the same sample preparation procedure as the unknown samples. c. Generate a calibration curve by plotting the peak area against the concentration for each analyte. d. Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

Protocol 2: Analysis of this compound by Paper Chromatography

This method is suitable for the separation and semi-quantitative estimation of desacetylcephalothin from its parent drug.

1. Sample Preparation

a. For plasma or cerebrospinal fluid, release protein-bound antibiotics by diluting the sample with an equal volume of dimethylformamide.[5] b. For urine, samples can often be applied directly after centrifugation to remove particulate matter.

2. Paper Chromatography

  • Stationary Phase: Whatman No. 1 chromatography paper or equivalent.

  • Mobile Phase (Solvent System): A mixture of n-butanol, glacial acetic acid, and water in a ratio of 60:15:25 (v/v/v).[6]

  • Technique: Ascending or descending chromatography.

  • Sample Application: Spot a small volume (5-10 µL) of the prepared sample onto the origin line of the chromatography paper.

  • Development: Place the paper in a chromatography chamber saturated with the mobile phase and allow the solvent to travel up the paper for a defined period (e.g., 12-16 hours).

  • Drying: Remove the paper from the chamber and let it air dry completely in a fume hood.

3. Visualization and Quantification

a. UV Visualization: Cephalosporins can be visualized under UV light (254 nm) as dark spots. b. Bioautography: i. Press the dried chromatogram onto an agar (B569324) plate seeded with a susceptible bacterial strain (e.g., Bacillus subtilis). ii. Incubate the plate overnight. iii. Zones of growth inhibition will appear where the antibiotic and its active metabolite have separated. c. Rf Value Calculation: i. Measure the distance traveled by the solvent front from the origin. ii. Measure the distance traveled by the center of the desacetylcephalothin spot from the origin. iii. Calculate the Retention factor (Rf) value: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). d. Quantification: The size of the inhibition zone in bioautography can be compared to that of known standards to estimate the concentration.

Visualizations

Metabolic Pathway of Cephalothin

metabolic_pathway cluster_body Human Body Cephalothin Cephalothin Desacetylcephalothin Desacetylcephalothin Cephalothin->Desacetylcephalothin Hepatic/Renal Esterases Excretion Excretion Cephalothin->Excretion Renal Excretion (Unchanged) Desacetylcephalothin->Excretion Renal Excretion

Caption: Metabolic conversion of Cephalothin to Desacetylcephalothin.

Experimental Workflow for HPLC Analysis

experimental_workflow Start Plasma Sample Collection Protein_Precipitation Protein Precipitation (Acetonitrile) Start->Protein_Precipitation Centrifugation1 Centrifugation (10,000 x g, 10 min) Protein_Precipitation->Centrifugation1 Supernatant_Transfer Supernatant Transfer Centrifugation1->Supernatant_Transfer Evaporation Evaporation to Dryness (Nitrogen Stream) Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Centrifugation2 Centrifugation (10,000 x g, 5 min) Reconstitution->Centrifugation2 HPLC_Analysis HPLC Analysis (C18 Column, UV 254 nm) Centrifugation2->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Caption: Workflow for the analysis of Desacetylcephalothin in plasma by HPLC.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Desacetylcephalothin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephalothin is the major and less active metabolite of Cephalothin (B1668815), a first-generation cephalosporin (B10832234) antibiotic. The quantitative analysis of Desacetylcephalothin sodium is crucial in pharmacokinetic studies, stability testing of Cephalothin sodium drug products, and for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and specific method for the determination of this compound, often in the presence of the parent drug, Cephalothin sodium, and other degradation products. This application note provides a detailed protocol for the analysis of this compound using a stability-indicating reverse-phase HPLC method.

Chromatographic Conditions

A summary of various reported HPLC methods for the separation and quantification of Cephalothin and its related compounds, including Desacetylcephalothin, is presented in the table below. These methods utilize different mobile phase compositions, columns, and detection wavelengths, offering flexibility for laboratory-specific requirements.

ParameterMethod 1 (Stability-Indicating)Method 2 (Pharmacokinetic)Method 3 (USP for Cephalothin)Method 4 (General Cephalosporin)
Mobile Phase A Aqueous ammonium (B1175870) phosphate (B84403) buffer (pH 4.5)Not specified17 g/L Sodium Acetate in water with 0.6 mL/L glacial acetic acid (pH 5.9)Water with 0.7% glacial acetic acid
Mobile Phase B AcetonitrileNot specifiedAcetonitrile and AlcoholEthanol
Composition GradientNot specified790:150:70 (Buffer:ACN:Alcohol)70:30 (Aqueous:Ethanol)
Column Agilent Eclipse XDB-Phenyl, 250 mm x 4.6 mm, 5 µm[1][2]Reverse-Phase ColumnL1 packing (C18), 250 mm x 4.6 mm, 5 µmZorbax Eclipse Plus C18
Flow Rate 1.0 mL/min[1][2]Not specifiedApprox. 1.0 mL/minNot specified
Detection (UV) 238 nm[1][2]254 nm[3]254 nm237 nm[2]
Temperature Not specifiedNot specifiedApprox. 40 °C25°C[2]

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is based on a validated stability-indicating method designed to separate this compound from Cephalothin sodium and other degradation products.[1][2]

Materials and Reagents
  • This compound reference standard

  • Cephalothin sodium reference standard

  • Ammonium phosphate, monobasic

  • Phosphoric acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • Agilent Eclipse XDB-Phenyl, 250 mm x 4.6 mm, 5 µm analytical column.[1][2]

  • Data acquisition and processing software.

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Mobile Phase A (Aqueous Ammonium Phosphate Buffer, pH 4.5): Dissolve an appropriate amount of ammonium phosphate in HPLC grade water to a final concentration of approximately 10 mM. Adjust the pH to 4.5 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 20 µg/mL).

  • Sample Solution: Prepare the sample by dissolving the material to be tested in the mobile phase to achieve a concentration within the linear range of the assay. For in-process or stability samples of Cephalothin sodium, a concentration of 500 µg/mL may be used to detect impurities at a level of 0.05%.[1]

Chromatographic Procedure
  • System Setup:

    • Install the Agilent Eclipse XDB-Phenyl column and equilibrate with the initial mobile phase composition for at least 30 minutes.

    • Set the flow rate to 1.0 mL/min.[1][2]

    • Set the UV detector wavelength to 238 nm.[1][2]

  • Gradient Program:

    • A gradient elution is employed to achieve optimal separation. A representative gradient program is as follows:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 50 50
      25 50 50
      26 95 5

      | 35 | 95 | 5 |

  • Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.[1]

  • Data Analysis:

    • Identify the Desacetylcephalothin peak in the chromatogram based on the retention time of the reference standard.

    • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard solution.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

  • Resolution: The resolution between the Cephalothin and Desacetylcephalothin peaks should be greater than 2.0. In the described stability-indicating method, a resolution of greater than 2.4 was achieved.[1]

  • Tailing Factor: The tailing factor for the Desacetylcephalothin peak should not be more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis for this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Setup cluster_analysis 3. Analysis cluster_data 4. Data Processing cluster_results 5. Results prep Preparation mobile_phase Mobile Phase (Buffer & Acetonitrile) column Install Column (Agilent Eclipse XDB-Phenyl) standards Standard Solutions (Desacetylcephalothin Na) samples Sample Solutions hplc_system HPLC System Setup conditions Set Conditions (Flow Rate, Wavelength, Gradient) column->conditions equilibration System Equilibration conditions->equilibration sst System Suitability Test (Resolution, Tailing, RSD) equilibration->sst equilibration->sst analysis Analysis injection Inject Samples & Standards sst->injection chromatogram Generate Chromatogram injection->chromatogram injection->chromatogram data_acq Data Acquisition & Processing integration Peak Integration & Identification chromatogram->integration quantification Quantification (Comparison to Standard) integration->quantification integration->quantification results Results report Final Report quantification->report

Caption: HPLC analysis workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Desacetylcephalothin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Desacetylcephalothin sodium, a major metabolite of the antibiotic cephalothin.

Troubleshooting Guide

Issue: Poor peak shape, inconsistent retention times, or signal suppression/enhancement for this compound.

This is a common indication of matrix effects, where co-eluting endogenous components from the biological sample interfere with the analysis.

Q1: My this compound peak is showing significant suppression in plasma samples compared to the standard in a neat solution. How can I confirm this is a matrix effect?

A1: A post-column infusion experiment is a definitive way to identify regions of ion suppression or enhancement in your chromatogram.

Experimental Protocol: Post-Column Infusion

  • Analyte Infusion: Infuse a standard solution of this compound at a constant flow rate directly into the mass spectrometer, bypassing the HPLC column. This will establish a stable baseline signal for the analyte.

  • Blank Matrix Injection: Inject an extracted blank matrix sample (e.g., plasma from a drug-free subject) onto the HPLC column.

  • Monitor Signal: Observe the infused this compound signal. A drop in the baseline at the expected retention time of your analyte indicates the presence of co-eluting matrix components causing ion suppression. An increase in the baseline would indicate ion enhancement.

Q2: I've confirmed a matrix effect. What are the most common causes in biological matrices like plasma or serum?

A2: In bioanalysis of plasma or serum, phospholipids (B1166683) are a primary cause of matrix-induced ion suppression.[1] These molecules are major components of cell membranes and are often co-extracted with the analyte, especially when using simple sample preparation methods like protein precipitation. Other potential sources include salts, proteins, and other metabolites.[2]

Q3: What are the initial troubleshooting steps to mitigate ion suppression for this compound?

A3: Start by optimizing your sample preparation method to remove interfering matrix components.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in "dirtier" extracts with significant matrix effects. If you are using PPT, consider optimizing the precipitation solvent. For instance, using acetonitrile (B52724) may be effective.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimizing the pH of the aqueous sample and the choice of organic solvent is crucial for selectively extracting this compound while leaving interfering components behind.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix components.[3][4] There are various SPE sorbents available (e.g., reversed-phase, ion-exchange). Method development will be required to find the optimal sorbent and elution conditions for this compound. Molecularly imprinted polymers (MIPs) can also be used for highly selective extraction of cephalosporins.[5]

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of this compound bioanalysis?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting, undetected components in the sample matrix.[2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[6]

Q2: How do I quantitatively assess the matrix effect for this compound according to regulatory guidelines?

A2: Regulatory bodies generally recommend a quantitative assessment of the matrix effect during method validation. This is typically done by calculating the Matrix Factor (MF).

Experimental Protocol: Quantitative Matrix Effect Assessment

  • Prepare Solutions:

    • Set A: Spike this compound into a neat (clean) solvent at low and high concentrations.

    • Set B: First, extract a blank biological matrix. Then, spike this compound into the extracted matrix at the same low and high concentrations as Set A (post-extraction spike).

  • Analyze and Calculate:

    • Analyze both sets of samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF) using the following formula:

      • MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

    • An MF value of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The internal standard-normalized MF should also be calculated to assess the effectiveness of the internal standard in compensating for matrix effects.

Q3: Can I just use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects?

A3: While a SIL-IS is highly recommended and can compensate for matrix effects to a large extent, it may not completely overcome significant ion suppression. A SIL-IS will experience similar ionization suppression or enhancement as the analyte, thus improving the accuracy and precision of the measurement. However, if the ion suppression is severe, the sensitivity of the assay can still be compromised, potentially leading to a higher limit of quantification (LOQ). Therefore, it is always best practice to first optimize sample preparation and chromatography to minimize matrix effects and then use a SIL-IS to account for any remaining variability.[4]

Q4: Are there any specific considerations for the stability of this compound in biological matrices?

A4: Yes, the stability of cephalosporins can be influenced by factors such as pH, temperature, and enzymes present in the biological matrix. The β-lactam ring in cephalosporins is susceptible to hydrolysis. It is crucial to evaluate the stability of this compound under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability in the matrix. Samples should be stored at appropriate low temperatures (e.g., -80°C) and processed promptly to minimize degradation.

Data Presentation

The following tables summarize recovery data for various cephalosporins using different sample preparation techniques. While specific data for this compound is limited in the public domain, these values for related compounds provide a useful reference for expected performance.

Table 1: Recovery of Cephalosporins from Milk using Ultrasound-Assisted Matrix Solid-Phase Dispersion (MSPD) [1]

Cephalosporin (B10832234)Recovery Range (%)
Cefadroxil93.8 - 101.9
Cefaclor94.7 - 103.6
Cephalexin93.4 - 106.6
Cefotaxime104.1 - 115.3
Cefazolin97.1 - 105.6
Cefuroxime97.4 - 108.6
Cefoperazone98.8 - 103.4
Ceftiofur95.5 - 103.6

Table 2: Extraction Recoveries for Various Drugs from Biological and Environmental Samples [7]

Sample Preparation MethodAnalyte ClassRecovery Range (%)
Salting-out assisted liquid-liquid extractionVarious Drugs70 - 108

Experimental Workflow Visualization

The following diagram illustrates a typical solid-phase extraction (SPE) workflow designed to minimize matrix effects in the analysis of this compound from a biological matrix like plasma.

SPE_Workflow Sample Plasma Sample Dilute Dilute with Buffer (e.g., 1:1 v/v) Sample->Dilute Centrifuge Centrifuge Dilute->Centrifuge Condition 1. Condition SPE Cartridge (e.g., Methanol, Water) Centrifuge->Condition Equilibrate 2. Equilibrate SPE Cartridge (with buffer) Load 3. Load Pre-treated Sample Wash 4. Wash Cartridge (to remove interferences) Elute 5. Elute Desacetylcephalothin (with organic solvent) Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for cleaning up biological samples.

References

Technical Support Center: Desacetylcephalothin Sodium Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for desacetylcephalothin (B193746) sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways, products, and common experimental challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for desacetylcephalothin sodium?

A1: The primary degradation pathway for this compound in aqueous solution is through hydrolysis. This process can occur at two main sites on the molecule: the β-lactam ring and the C-3' hydroxyl group, leading to the formation of inactive products. A significant degradation product is the intramolecularly formed desacetylcephalothin lactone. This lactonization is particularly relevant in acidic conditions.

Q2: What are the major degradation products of this compound?

A2: The two principal degradation products of this compound are:

  • Desacetylcephalothin Lactone: Formed via intramolecular cyclization.

  • Products of β-lactam ring cleavage: Resulting from the hydrolysis of the four-membered β-lactam ring, which leads to a loss of antibacterial activity.

Q3: What factors influence the stability of this compound in solution?

A3: The stability of this compound is significantly affected by several factors:

  • pH: Stability is generally greatest in the mid-pH range (around pH 4-6). Degradation is accelerated in both acidic and alkaline conditions.[1][2][3]

  • Temperature: Higher temperatures increase the rate of degradation.[4]

  • Buffers: The type of buffer used can influence the degradation rate. For some cephalosporins, phosphate (B84403) and borate (B1201080) buffers have been shown to catalyze degradation.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.
  • Possible Cause: Fluctuations in pH or temperature.

  • Troubleshooting Steps:

    • Ensure precise pH control of your buffer solutions using a calibrated pH meter.

    • Use a temperature-controlled environment (e.g., water bath, incubator) for your experiments.

    • Prepare fresh buffer solutions for each experiment to avoid changes in pH over time.

Issue 2: Difficulty in separating desacetylcephalothin from its degradation products by HPLC.
  • Possible Cause: Suboptimal HPLC method parameters.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. A gradient elution may be necessary to achieve good separation.

    • Adjust pH of Mobile Phase: The pH of the mobile phase can significantly impact the retention times of ionizable compounds like desacetylcephalothin and its degradation products. Experiment with a pH range around the pKa of the analytes.

    • Select an Appropriate Column: A C18 column is commonly used for cephalosporin (B10832234) analysis. If separation is still an issue, consider a different stationary phase (e.g., phenyl-hexyl) or a column with a different particle size.

    • Check for Column Contamination: If you observe peak tailing or ghost peaks, flush the column with a strong solvent to remove any adsorbed impurities. Using a guard column can help prolong the life of your analytical column.[5]

Issue 3: Unexpected degradation product peaks observed.
  • Possible Cause: Oxidative degradation or photolytic degradation.

  • Troubleshooting Steps:

    • Prevent Oxidation: Degas your solvents and sample solutions. If sensitivity to oxidation is suspected, consider adding an antioxidant to your sample matrix (if it doesn't interfere with the analysis).

    • Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation. Conduct experiments under controlled lighting conditions.

Data Presentation

Table 1: Influence of pH on the Degradation Rate of Cephalosporins (Illustrative Data)

pHTemperature (°C)Degradation Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
1.0600.790.88
3.0600.611.14
5.0600.441.58
7.4601.270.55
10.025Rapid Degradation< 10 minutes

Note: Data is for ceftiofur (B124693), a related cephalosporin, to illustrate the general trend of pH-dependent degradation.[4] Specific rates for this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for a predetermined time (e.g., 2, 4, 8 hours).

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for a predetermined time (e.g., 30, 60, 120 minutes), as degradation is typically faster in basic conditions.

    • Neutralize with 0.1 M HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for a predetermined time (e.g., 24 hours).[6]

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Store the solid this compound powder in an oven at a high temperature (e.g., 70°C) for a specified period (e.g., 24, 48 hours).

    • Also, heat the stock solution at 70°C for a similar duration.

    • After exposure, prepare a solution from the solid sample or dilute the liquid sample to a final concentration suitable for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid powder and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare a solution from the solid sample or dilute the liquid sample to a final concentration suitable for HPLC analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • The percentage of degradation is calculated by comparing the peak area of the intact desacetylcephalothin in the stressed sample to that of the unstressed control.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

This is a general method that should be optimized and validated for your specific application.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.05 M potassium dihydrogen phosphate buffer, pH adjusted to 4.5.

    • B: Acetonitrile.

  • Gradient Elution:

    • Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over the run to elute the more nonpolar degradation products. A typical gradient might be from 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Mandatory Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_lactonization Intramolecular Cyclization Desacetylcephalothin Desacetylcephalothin β-Lactam Ring Cleavage Products β-Lactam Ring Cleavage Products Desacetylcephalothin->β-Lactam Ring Cleavage Products Hydrolysis (Acidic/Basic) Desacetylcephalothin_2 Desacetylcephalothin Desacetylcephalothin Lactone Desacetylcephalothin Lactone Desacetylcephalothin_2->Desacetylcephalothin Lactone Acidic Conditions

Caption: Primary degradation pathways of this compound.

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Forced Degradation Forced Degradation Prepare Stock Solution->Forced Degradation Acid Hydrolysis Acid Hydrolysis Forced Degradation->Acid Hydrolysis Stress Condition Base Hydrolysis Base Hydrolysis Forced Degradation->Base Hydrolysis Stress Condition Oxidation Oxidation Forced Degradation->Oxidation Stress Condition Thermal Stress Thermal Stress Forced Degradation->Thermal Stress Stress Condition Photolytic Stress Photolytic Stress Forced Degradation->Photolytic Stress Stress Condition Sample Preparation Sample Preparation Acid Hydrolysis->Sample Preparation Base Hydrolysis->Sample Preparation Oxidation->Sample Preparation Thermal Stress->Sample Preparation Photolytic Stress->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis End End Data Analysis->End

References

Technical Support Center: Optimizing Extraction Efficiency of Desacetylcephalothin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and purification of Desacetylcephalothin sodium. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its efficient extraction important?

A1: this compound is a key metabolite and a common impurity of the first-generation cephalosporin (B10832234) antibiotic, Cephalothin (B1668815) sodium.[1] Its isolation is crucial for various reasons, including its use as a reference standard in impurity profiling of Cephalothin-based drug products, for toxicological studies, and as a potential starting material for the synthesis of other cephalosporin derivatives. Efficient extraction is paramount to ensure high purity and yield, which are critical for accurate analytical measurements and cost-effective subsequent applications.

Q2: What are the primary sources for obtaining this compound for extraction?

A2: this compound is typically obtained from two main sources:

  • Controlled degradation of Cephalothin sodium: This involves subjecting a solution of Cephalothin sodium to specific conditions (e.g., pH, temperature) to induce deacetylation.

  • By-product of Cephalothin synthesis or fermentation: It can be present as an impurity in the final product or in the fermentation broth.

Q3: What are the key physicochemical properties of this compound to consider during extraction?

A3: Understanding the physicochemical properties is essential for developing an effective extraction strategy.

PropertyValueSignificance for Extraction
Molecular Formula C₁₄H₁₃N₂NaO₅S₂Provides the elemental composition.
Molecular Weight 376.4 g/mol Important for mass-based calculations and for techniques like mass spectrometry and size-exclusion chromatography.
Solubility Soluble in water and polar organic solvents like methanol (B129727) and dimethylformamide.[2]Dictates the choice of solvents for extraction and chromatography. Its water solubility makes liquid-liquid extraction with non-polar solvents challenging without derivatization.
pKa The carboxylic acid group has a pKa in the acidic range, making the molecule charged at neutral and basic pH.pH adjustment is a critical parameter for optimizing extraction and chromatographic separation. Ion-exchange chromatography can be a viable purification method.
Stability The β-lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions and in the presence of nucleophiles.Extraction and purification should be performed under mild conditions (pH, temperature) to prevent degradation of the target molecule.

Experimental Protocols

Protocol 1: Extraction from a Cephalothin Degradation Solution

This protocol outlines a general procedure for the isolation of this compound from a solution where Cephalothin sodium has been subjected to controlled degradation.

1. Initial Sample Preparation:

  • Start with an aqueous solution containing the degraded Cephalothin mixture.
  • Adjust the pH of the solution to a neutral range (pH 6.5-7.5) using a suitable buffer (e.g., phosphate (B84403) buffer) to ensure the stability of the β-lactam ring.
  • Filter the solution through a 0.45 µm filter to remove any particulate matter.

2. Solid-Phase Extraction (SPE) for Initial Clean-up:

  • Stationary Phase: C18 reverse-phase SPE cartridge.
  • Conditioning: Condition the cartridge with one column volume of methanol followed by one column volume of deionized water.
  • Loading: Load the prepared sample onto the SPE cartridge at a slow flow rate.
  • Washing: Wash the cartridge with deionized water to remove highly polar impurities and salts.
  • Elution: Elute the this compound along with any remaining Cephalothin and other less polar impurities with a suitable solvent, such as a mixture of methanol and water.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification:

  • Column: A C18 reverse-phase preparative column is commonly used.
  • Mobile Phase A: Water with a small percentage of an ion-pairing agent or an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.
  • Mobile Phase B: Acetonitrile or methanol.
  • Gradient Elution: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is typically employed to separate Desacetylcephalothin from Cephalothin and other degradation products. The more polar Desacetylcephalothin will elute earlier than Cephalothin.
  • Detection: UV detection at a wavelength where both Cephalothin and Desacetylcephalothin absorb (e.g., 254 nm).
  • Fraction Collection: Collect the fractions corresponding to the Desacetylcephalothin peak.

4. Salt Formation and Lyophilization:

  • Pool the pure fractions containing Desacetylcephalothin.
  • If an acidic mobile phase was used, neutralize the solution carefully.
  • To obtain the sodium salt, a calculated amount of a sodium source (e.g., sodium bicarbonate or sodium hydroxide) can be added to the solution of the free acid form.
  • Lyophilize the final solution to obtain this compound as a solid powder.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Yield - Incomplete degradation of Cephalothin.- Inefficient binding to or elution from the SPE cartridge.- Degradation of Desacetylcephalothin during processing.- Optimize degradation conditions (time, temperature, pH).- Screen different SPE sorbents and elution solvents.- Ensure all steps are carried out at controlled, cool temperatures and neutral pH where possible.
Poor Purity after Extraction - Co-elution of impurities with similar polarity.- Inadequate separation during preparative HPLC.- Optimize the SPE wash step to remove more impurities.- Adjust the gradient slope, mobile phase composition, or flow rate in the preparative HPLC method. Consider using a different stationary phase if co-elution persists.
Broad or Tailing Peaks in HPLC - Column overloading.- Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Reduce the sample load on the preparative HPLC column.- Add an ion-pairing agent or adjust the pH of the mobile phase to suppress silanol (B1196071) interactions.- Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte.
Product Degradation during Lyophilization - Residual acidic or basic components in the final solution.- Ensure the pooled fractions are neutralized before lyophilization.- Consider desalting the sample using a suitable method if high salt concentrations are present from pH adjustments.
Inconsistent Results - Variability in the starting material (degradation mixture).- Inconsistent execution of the protocol.- Fluctuation in ambient temperature.- Standardize the degradation procedure to ensure a consistent starting mixture.- Develop and strictly follow a standard operating procedure (SOP) for the extraction process.- Perform extractions in a temperature-controlled environment.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_prep Sample Preparation cluster_cleanup Initial Clean-up cluster_purification Final Purification cluster_final Final Product start Cephalothin Degradation Solution ph_adjust pH Adjustment (6.5-7.5) start->ph_adjust filtration Filtration (0.45 µm) ph_adjust->filtration spe Solid-Phase Extraction (C18) filtration->spe prep_hplc Preparative HPLC (C18) spe->prep_hplc salt_formation Salt Formation prep_hplc->salt_formation lyophilization Lyophilization salt_formation->lyophilization final_product This compound Powder lyophilization->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Low Purity cluster_hplc Poor HPLC Performance start Problem Encountered cause_yield Possible Causes: - Incomplete Reaction - Inefficient Extraction - Degradation start->cause_yield cause_purity Possible Causes: - Co-elution - Inadequate Separation start->cause_purity cause_hplc Possible Causes: - Overloading - Secondary Interactions start->cause_hplc solution_yield Solutions: - Optimize Reaction - Screen SPE Conditions - Control T and pH cause_yield->solution_yield solution_purity Solutions: - Optimize SPE Wash - Adjust HPLC Gradient cause_purity->solution_purity solution_hplc Solutions: - Reduce Sample Load - Modify Mobile Phase cause_hplc->solution_hplc

Caption: Troubleshooting logic for common issues in this compound extraction.

References

Technical Support Center: Desacetylcephalothin Sodium Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desacetylcephalothin sodium. The information addresses common issues encountered during experimental procedures related to the stability of this compound in different solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound, a metabolite of the antibiotic cephalothin (B1668815), is primarily influenced by the pH of the solvent, temperature, and the presence of certain buffer species. Like other β-lactam antibiotics, this compound is susceptible to hydrolysis, which leads to the opening of the β-lactam ring and loss of antibacterial activity.

Q2: In which types of solvents is this compound most stable?

Q3: What are the expected degradation products of this compound?

The primary degradation pathway for this compound involves the hydrolysis of the β-lactam ring. Desacetylcephalothin itself is a degradation product of cephalothin, formed through deacetylation, a process that is particularly significant in basic conditions.[6] Further degradation of this compound is expected to proceed through the cleavage of the β-lactam nucleus. In highly acidic conditions, the deacetylated derivative of the related compound cefotaxime (B1668864) is known to be easily converted to a lactone.[4][5]

Q4: How can I monitor the stability of my this compound solution?

A stability-indicating analytical method is crucial for monitoring the degradation of this compound and distinguishing it from its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[7] A validated stability-indicating HPLC method allows for the separation and quantification of the intact drug from its impurities and degradants.

Troubleshooting Guide

Issue: Rapid loss of activity of my this compound solution.

  • Potential Cause 1: Inappropriate pH of the solvent.

    • Troubleshooting Step: Measure the pH of your solution. If it is in the acidic or alkaline range, adjust it to a near-neutral pH. For cephalosporins, stability is often greatest between pH 5 and 7.[8]

  • Potential Cause 2: High storage temperature.

    • Troubleshooting Step: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C or frozen) to slow down the degradation process. Studies on similar compounds have shown significantly increased stability at lower temperatures.[1]

  • Potential Cause 3: Buffer catalysis.

    • Troubleshooting Step: If you are using a buffer, consider its potential to catalyze degradation. Acetate buffers have been shown to decrease the degradation rates of some cephalosporins, while carbonate and borate (B1201080) buffers may increase it.[4][5]

Issue: Unexpected peaks in my HPLC chromatogram.

  • Potential Cause: Degradation of this compound.

    • Troubleshooting Step: Conduct forced degradation studies to identify the retention times of potential degradation products. This involves subjecting the this compound solution to stress conditions such as acid, base, oxidation, and heat to intentionally generate degradants.[7][9][10]

Data Presentation

Table 1: Summary of Factors Influencing Cephalosporin (B10832234) Stability (Inferred for this compound)

ParameterConditionEffect on StabilityCitation
pH Acidic (e.g., pH < 4)Increased degradation (acid-catalyzed hydrolysis)[4][5][6]
Neutral (e.g., pH 5-7)Generally more stable[8]
Alkaline (e.g., pH > 8)Increased degradation (base-catalyzed hydrolysis)[4][5][6]
Temperature Elevated TemperatureIncreased degradation rate[1]
Refrigerated (2-8 °C)Decreased degradation rate[1]
FrozenSignificantly decreased degradation rate[1]
Buffer Type AcetateMay decrease degradation rate[4][5]
Carbonate/BorateMay increase degradation rate[4][5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Cephalothin and its Degradation Product, Desacetylcephalothin

This protocol is adapted from a validated method for the determination of cephalothin and is suitable for monitoring the presence of desacetylcephalothin.[6]

  • Chromatographic System:

    • Column: Agilent Eclipse XDB-Phenyl, 250 mm × 4.6 mm, 5 µm

    • Mobile Phase A: Aqueous ammonium (B1175870) phosphate (B84403) buffer, pH 4.5

    • Mobile Phase B: Acetonitrile

    • Gradient: A gradient mixture of solutions A and B.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 238 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent.

    • For stability testing, incubate aliquots of the stock solution under the desired experimental conditions (e.g., different temperatures, pH values).

    • At specified time points, withdraw a sample, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare Desacetylcephalothin sodium stock solution aliquot Aliquot into different solvent conditions prep->aliquot incubate Incubate at controlled temperature and time points aliquot->incubate sample Withdraw and dilute samples incubate->sample hplc Inject into HPLC system sample->hplc data Collect and analyze chromatographic data hplc->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Inferred Degradation Pathway of this compound Cephalothin Cephalothin Desacetyl Desacetylcephalothin Sodium Cephalothin->Desacetyl Deacetylation (especially in basic conditions) Hydrolyzed β-Lactam Ring Cleavage Products Desacetyl->Hydrolyzed Hydrolysis (acid/base catalyzed) Lactone Lactone (in strong acid) Desacetyl->Lactone Lactonization (in strong acid)

Caption: Inferred degradation pathways for this compound.

References

Technical Support Center: Minimizing Ion Suppression for Desacetylcephalothin Sodium in MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Desacetylcephalothin sodium by mass spectrometry (MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and achieve accurate, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This interference reduces the analyte's signal intensity, which can lead to inaccurate and unreliable quantification, poor sensitivity, and compromised assay performance.[1] Biological matrices such as plasma and urine are complex and contain numerous endogenous components like salts, proteins, and phospholipids (B1166683) that can cause significant ion suppression.

Q2: What are the common causes of ion suppression for this compound?

A2: The primary causes of ion suppression for this compound in biological samples are:

  • Matrix Components: Endogenous substances in plasma, serum, or urine that co-elute with this compound can compete for ionization, reducing its signal. Phospholipids are particularly problematic in plasma samples.

  • Inadequate Sample Cleanup: Insufficient removal of matrix components during sample preparation is a major contributor to ion suppression.[2]

  • Poor Chromatographic Separation: If this compound is not chromatographically resolved from interfering matrix components, ion suppression is more likely to occur.

  • High Analyte Concentration: While less common, very high concentrations of the analyte itself can sometimes lead to self-suppression effects.

Q3: How can I determine if ion suppression is affecting my this compound analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma extract without the analyte) is then injected onto the LC system. A dip in the baseline signal of this compound at the retention time of co-eluting matrix components indicates ion suppression.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered when analyzing this compound.

Issue 1: Low or inconsistent signal intensity for this compound.

This is often a primary indicator of ion suppression. The following steps can help troubleshoot and mitigate this issue.

Troubleshooting Workflow for Low Signal Intensity

cluster_sample_prep Sample Preparation Strategies start Low/Inconsistent Signal sample_prep Optimize Sample Preparation start->sample_prep chromatography Improve Chromatographic Separation sample_prep->chromatography If signal is still low ppt Protein Precipitation (PPT) sample_prep->ppt lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe ms_params Adjust MS Parameters chromatography->ms_params If suppression persists end_node Signal Improved ms_params->end_node

Caption: Troubleshooting workflow for low signal intensity of this compound.

1. Optimize Sample Preparation:

The most effective way to combat ion suppression is to remove interfering matrix components before the sample is introduced to the mass spectrometer.[3]

  • Protein Precipitation (PPT): This is a simple and fast method but often provides the least clean extracts, leading to significant ion suppression.[1] It is generally not recommended for complex matrices when high sensitivity is required.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.

  • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing a broad range of interferences.[2][4] It provides cleaner extracts and can be used to concentrate the analyte, leading to improved sensitivity.

Comparison of Sample Preparation Techniques

TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, inexpensive.[3]Prone to significant ion suppression, does not remove phospholipids effectively.[1][3]
Liquid-Liquid Extraction (LLE) Good for removing salts and some polar interferences.Can be labor-intensive, may have emulsion formation issues.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, high recovery, can concentrate the analyte.[2][4][5]More complex method development, can be more expensive.

2. Improve Chromatographic Separation:

If ion suppression persists after optimizing sample preparation, focus on improving the chromatographic separation to resolve this compound from co-eluting interferences.

  • Modify Mobile Phase: Adjusting the organic solvent (acetonitrile vs. methanol) or the pH of the aqueous phase can alter the retention times of both the analyte and interfering compounds.

  • Gradient Optimization: A shallower gradient can improve the resolution between this compound and closely eluting matrix components.

  • Column Selection: Consider a column with a different chemistry (e.g., C18, Phenyl-Hexyl) or a smaller particle size for higher efficiency.

3. Adjust Mass Spectrometry Parameters:

While less effective than sample preparation and chromatography for mitigating ion suppression, some adjustments to the MS parameters can be beneficial.

  • Optimize Ionization Source Parameters: Adjusting the spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature can sometimes improve the ionization efficiency of the analyte in the presence of matrix components.

  • Consider a Different Ionization Technique: If using Electrospray Ionization (ESI), which is common for cephalosporins, Atmospheric Pressure Chemical Ionization (APCI) could be evaluated as it is sometimes less susceptible to ion suppression.

Issue 2: Poor reproducibility of results.

Inconsistent results are often a symptom of variable ion suppression between samples.

Troubleshooting Workflow for Poor Reproducibility

start Poor Reproducibility is_check Use a Stable Isotope-Labeled Internal Standard (SIL-IS) start->is_check sample_prep_consistency Ensure Consistent Sample Preparation is_check->sample_prep_consistency If issue persists calibration Matrix-Matched Calibration sample_prep_consistency->calibration end_node Improved Reproducibility calibration->end_node

Caption: Troubleshooting workflow for poor reproducibility in this compound analysis.

1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

A SIL-IS is the best way to compensate for variable matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate correction of the analyte's signal.

2. Ensure Consistent Sample Preparation:

Variability in sample preparation can lead to inconsistent removal of matrix components and, therefore, variable ion suppression. Ensure that all steps of the sample preparation protocol are performed consistently for all samples, including standards and quality controls.

3. Matrix-Matched Calibration:

Prepare calibration standards in the same biological matrix as the samples (e.g., blank plasma or urine). This helps to ensure that the calibration standards experience similar ion suppression as the unknown samples, leading to more accurate quantification.

Experimental Protocols

The following are detailed methodologies for key experiments related to minimizing ion suppression for this compound.

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general starting point and may require optimization for your specific application.

Materials:

  • SPE Cartridges: Reversed-phase polymer-based (e.g., Oasis HLB) or mixed-mode cation exchange cartridges.

  • Human Plasma (blank and samples)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

Materials:

  • Human Plasma (blank and samples)

  • Ethyl Acetate (B1210297) (LC-MS grade)

  • Internal Standard (if available)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Pipette 200 µL of plasma into a clean microcentrifuge tube.

    • Add the internal standard solution.

  • Extraction:

    • Add 800 µL of ethyl acetate to the plasma sample.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters for Cephalosporins (Starting Point for this compound)

The following are typical LC-MS/MS parameters for the analysis of cephalosporins and can be used as a starting point for method development for this compound.

Liquid Chromatography:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over several minutes to elute the analyte.

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: These need to be determined specifically for this compound by infusing a standard solution and performing a product ion scan. As a starting point, for related cephalosporins, the precursor ion is typically the [M+H]⁺ ion. Collision energy will also need to be optimized for each transition.

References

Technical Support Center: Desacetylcephalothin Sodium Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and protocols regarding the impact of pH on the stability of Desacetylcephalothin sodium in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of pH on the stability of this compound?

This compound, like other cephalosporins containing a β-lactam ring, is susceptible to pH-dependent degradation. The stability of the molecule is significantly influenced by the concentration of hydrogen (H+) and hydroxide (B78521) (OH-) ions in the solution. Generally, cephalosporins exhibit maximum stability in the weakly acidic to neutral pH range.[1][2] Extreme pH conditions, both highly acidic and alkaline, catalyze the hydrolysis of the β-lactam ring, leading to a loss of antibacterial activity.[3][4]

Q2: What is the optimal pH range for storing this compound solutions?

While specific data for this compound is limited, the optimal stability for related cephalosporins, such as cefotaxime (B1668864), is typically found in the pH range of 4.5 to 6.5.[1][2] Within this window, the degradation process is primarily catalyzed by the solvent (water) itself, which is a slow reaction.[2] It is crucial to experimentally determine the precise optimal pH for your specific formulation and storage conditions.

Q3: What are the primary degradation pathways for this compound at different pH values?

The degradation of this compound, a 3-acetoxymethylcephalosporin derivative, primarily involves two reactions: the cleavage of the β-lactam ring and the formation of a lactone.[3][4]

  • Acidic Conditions (pH < 4): Under acidic conditions, the degradation is catalyzed by hydrogen ions, leading to the hydrolysis of the β-lactam bond.[3] For cephalosporins with a 3-acetoxymethyl group, the initial step is often the hydrolysis of the acetyl function to yield a deacetyl intermediate, which can then rapidly convert to a lactone.[3][4]

  • Neutral Conditions (pH ~4-7): In this range, degradation is slowest and typically involves a direct water attack on the β-lactam ring or intramolecular catalysis.[3][4]

  • Alkaline Conditions (pH > 7): In basic solutions, degradation is rapidly accelerated due to hydroxide ion-catalyzed hydrolysis of the β-lactam ring.[5][6]

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and its degradation products.[1][3][7] An effective HPLC method should be able to separate the intact drug from all potential degradation products, ensuring an accurate assessment of potency over time.[8][9] Other methods that can be used as part of a comprehensive stability study include UV spectrometry and pH measurements.[3][10]

Troubleshooting Guide

Issue: My this compound solution is showing rapid degradation, even when stored at the recommended temperature.

Possible Cause 1: Suboptimal pH Your solution's pH may be outside the optimal stability range (typically ~4.5-6.5). Unbuffered solutions or the use of inappropriate buffers can lead to pH shifts that accelerate degradation.

  • Solution: Always use a suitable buffer system to maintain the pH within the optimal range. Verify the pH of your solution after preparation and throughout the experiment. Citrate and acetate (B1210297) buffers are commonly used, but their catalytic effects should be evaluated.[4][5]

Possible Cause 2: Buffer Catalysis Certain buffer species can actively participate in the degradation reaction, a phenomenon known as general acid-base catalysis.

  • Solution: Investigate the effect of different buffer systems (e.g., citrate, phosphate, borate) and concentrations on the stability.[4] The goal is to find a buffer that provides pH control with minimal catalytic effect on the drug molecule.

Issue: I am observing new or growing peaks in my HPLC chromatogram over the course of my stability study.

Possible Cause: Formation of Degradation Products These new peaks are likely degradation products resulting from the breakdown of this compound.

  • Solution: Identify these products. Common degradants for cephalosporins include β-lactam ring-opened products and lactones.[4][7] Characterizing these products using techniques like Mass Spectrometry (MS) can help confirm the degradation pathway. A well-validated, stability-indicating HPLC method is essential to resolve and quantify these degradants.[9]

Data Summary: pH-Dependent Degradation

While specific kinetic data for this compound is not publicly available, the following table summarizes the general relationship between pH and the degradation rate for related cephalosporins, which is expected to be similar. The degradation follows pseudo-first-order kinetics at a constant pH.[1][7]

pH RangePrimary CatalystRelative Degradation RateCommon Degradation Products
< 4.0 H+ (Acid-Catalyzed)Highβ-Lactam ring hydrolysis products, Lactones[3][4][7]
4.0 - 7.0 H₂O (Solvent-Catalyzed)Low (Maximum Stability)Slow hydrolysis of β-Lactam ring[1][4]
> 7.0 OH- (Base-Catalyzed)Very Highβ-Lactam ring hydrolysis products (e.g., salts of cephalosporoic acid)[5][6]

Experimental Protocols

Protocol: pH-Rate Profile Determination for this compound

This protocol outlines a typical experiment to determine the stability of this compound across a range of pH values.

1. Materials & Reagents:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer systems (e.g., citrate, acetate, phosphate) to prepare solutions from pH 2 to 10.

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment.

  • Class A volumetric flasks and pipettes.

  • Calibrated pH meter.

  • Temperature-controlled incubator or water bath.

  • Validated stability-indicating HPLC system with a suitable column (e.g., C18).

2. Preparation of Buffer Solutions:

  • Prepare a series of buffer solutions (e.g., at pH 2, 3, 4, 5, 6, 7, 8, 9, 10) at a constant ionic strength (e.g., 0.5 M).[1][6]

3. Preparation of Stock and Sample Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade water).

  • For each pH value, transfer a precise volume of the stock solution into a volumetric flask and dilute with the corresponding buffer to achieve the final target concentration (e.g., 1 mg/mL).[6]

4. Stability Study Execution:

  • Place the prepared sample solutions in a temperature-controlled environment (e.g., 35°C or 60°C for accelerated studies).[3][6]

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.[11]

  • Immediately quench the degradation reaction if necessary (e.g., by dilution with mobile phase or freezing) and analyze using the HPLC method.

5. Data Analysis:

  • For each pH, plot the natural logarithm of the remaining this compound concentration versus time.

  • The slope of this line represents the negative apparent first-order rate constant (-k_obs).

  • Create a pH-rate profile by plotting the logarithm of k_obs versus pH. This plot will visually identify the pH of maximum stability (the lowest point on the curve).[1][5]

Visualizations

G prep Prepare Buffers & Stock Solution sample Create Samples at Target pH Values prep->sample incubate Incubate Samples at Constant Temperature sample->incubate aliquot Withdraw Aliquots at Scheduled Timepoints incubate->aliquot hplc Analyze via Stability- Indicating HPLC aliquot->hplc data Calculate Concentration & Degradation Rate (k) hplc->data profile Plot log(k) vs. pH to Determine Stability Profile data->profile G parent Desacetylcephalothin (Intact β-Lactam Ring) acid Acid-Catalyzed Hydrolysis parent->acid Low pH (<4) [H+] base Base-Catalyzed Hydrolysis parent->base High pH (>7) [OH-] degraded Degradation Products (Opened β-Lactam Ring, Lactones) acid->degraded base->degraded

References

Technical Support Center: Resolving Co-elution of Desacetylcephalothin and Cephalothin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Desacetylcephalothin (B193746) and Cephalothin (B1668815) during chromatographic analysis.

Troubleshooting Guide

Co-elution, the incomplete separation of two or more compounds, can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to troubleshoot and resolve co-elution issues between Desacetylcephalothin and Cephalothin.

Problem: Poor chromatographic resolution between Desacetylcephalothin and Cephalothin peaks.

Goal: Achieve baseline separation of the two compounds.

Step 1: Initial System Assessment and Verification

Before modifying the analytical method, it is crucial to ensure the HPLC system is functioning optimally. Poor peak shape, such as broadening or tailing, can contribute to the appearance of co-elution.

Q1: My chromatogram shows broad or tailing peaks for both analytes. What should I check first?

A1: Peak broadening and tailing can be caused by several factors unrelated to the method's selectivity. Before adjusting mobile phase or column chemistry, verify the following:

  • Column Health: The column may be contaminated or have developed a void at the inlet. Try flushing the column with a strong solvent (e.g., 100% Acetonitrile (B52724) or Methanol). If the problem persists, consider replacing the column.

  • Extra-Column Volume: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce peak broadening.

  • Flow Rate: Ensure the HPLC pump is delivering a consistent and accurate flow rate. Inconsistent flow can lead to variable retention times and peak broadening.

  • Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

Step 2: Chromatographic Method Optimization

If the HPLC system is performing correctly, the next step is to optimize the chromatographic method to improve the separation (selectivity) between Desacetylcephalothin and Cephalothin.

Q2: How can I improve the separation of Desacetylcephalothin and Cephalothin using a reversed-phase C18 column?

A2: For a standard C18 column, you can manipulate the mobile phase composition and pH to enhance resolution.

  • Mobile Phase Composition: The separation of Cephalothin and its desacetyl metabolite is sensitive to the mobile phase composition. A common mobile phase consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727).

    • Organic Modifier Percentage: Adjusting the percentage of the organic modifier will alter the retention times of both compounds. A lower percentage of organic modifier will generally increase retention and may improve separation. Experiment with small, incremental changes (e.g., 1-2%) in the organic modifier concentration.

    • Type of Organic Modifier: While acetonitrile is commonly used, switching to methanol can sometimes alter the selectivity between two closely eluting peaks.

  • Mobile Phase pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds like Cephalothin and Desacetylcephalothin. The pKa values of the carboxylic acid and the amine groups on these molecules will dictate their charge at a given pH.

    • Adjusting the pH of the mobile phase buffer can alter the ionization state of the analytes, leading to changes in their interaction with the stationary phase and potentially improving separation. A stability-indicating HPLC method has been developed using an aqueous ammonium (B1175870) phosphate (B84403) buffer at pH 4.5.[1]

Q3: I'm still facing co-elution after optimizing the mobile phase. What other parameters can I change?

A3: If mobile phase optimization is insufficient, consider the following:

  • Column Chemistry: While C18 is a common choice, other stationary phases can offer different selectivities.

    • Phenyl Columns: A phenyl-based stationary phase can provide alternative selectivity for aromatic compounds like Cephalothin and Desacetylcephalothin due to π-π interactions. An Agilent Eclipse XDB-Phenyl column (250 mm x 4.6 mm, 5 µm) has been successfully used for the separation of Cephalothin and its related substances.[1]

  • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve peak shape and resolution. An increase in temperature will generally decrease retention times.

Frequently Asked Questions (FAQs)

Q4: What is a typical HPLC method for the separation of Desacetylcephalothin and Cephalothin?

A4: A common approach is reversed-phase HPLC. One reported method utilizes a mobile phase of 15% acetonitrile in 0.01 M ammonium acetate (B1210297) buffer.[2] Another stability-indicating method employs a gradient elution with a mobile phase consisting of an aqueous ammonium phosphate buffer (pH 4.5) and acetonitrile on a phenyl column.[1]

Q5: What detection wavelength is recommended for Desacetylcephalothin and Cephalothin?

A5: Both compounds can be detected using UV spectrophotometry. A wavelength of 254 nm has been commonly used for their detection.[3][4] Another method specifies a detection wavelength of 238 nm.[1]

Q6: Are there any alternative chromatographic techniques for separating these compounds?

A6: While HPLC is the most common technique, paper chromatography has also been used to separate Cephalothin and Desacetylcephalothin in biological fluids.[5][6][7]

Experimental Protocols

Sample Preparation for Analysis of Biological Fluids

For the analysis of Cephalothin and Desacetylcephalothin in body fluids like plasma, sample preparation is necessary to remove proteins that can interfere with the analysis.

  • Dilute the plasma sample with an equal volume of dimethylformamide.[5]

  • Mix the solution thoroughly.

  • Allow the mixture to stand for 10 minutes at 25°C or store overnight at 5°C to precipitate the proteins.[5]

  • Centrifuge the suspension to pellet the protein precipitate.[5]

  • The resulting supernatant can then be analyzed.[5]

Data Presentation

Table 1: Reported HPLC Methods for the Separation of Cephalothin and Desacetylcephalothin

ParameterMethod 1Method 2
Column Reversed-PhaseAgilent Eclipse XDB-Phenyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase 15% Acetonitrile in 0.01 M Ammonium AcetateGradient with Solution A and Solution B
Solution A: Aqueous ammonium phosphate buffer, pH 4.5
Solution B: Acetonitrile
Detection UV at 254 nmUV at 238 nm
Reference [2][1]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_step1 Step 1: System Check cluster_step2 Step 2: Method Optimization cluster_step3 Step 3: Advanced Optimization cluster_end End Start Co-elution of Desacetylcephalothin and Cephalothin Observed System_Check Perform System Suitability Checks: - Column Health - Extra-Column Volume - Flow Rate Consistency - Injection Solvent Start->System_Check System_OK System Performing Optimally? System_Check->System_OK System_OK->System_Check No, Troubleshoot System Optimize_Mobile_Phase Optimize Mobile Phase: - Adjust % Organic Modifier - Change Organic Modifier (ACN to MeOH) - Adjust pH System_OK->Optimize_Mobile_Phase Yes Resolution_Achieved1 Resolution Achieved? Optimize_Mobile_Phase->Resolution_Achieved1 Change_Column Change Column Chemistry: - C18 to Phenyl Column Resolution_Achieved1->Change_Column No End_Success Successful Separation Resolution_Achieved1->End_Success Yes Resolution_Achieved2 Resolution Achieved? Change_Column->Resolution_Achieved2 Resolution_Achieved2->End_Success Yes End_Consult Consult Further Expertise Resolution_Achieved2->End_Consult No

Caption: Troubleshooting workflow for resolving co-elution.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Plasma_Sample Plasma Sample Add_DMF Add Equal Volume of Dimethylformamide Plasma_Sample->Add_DMF Incubate Incubate (10 min @ 25°C or overnight @ 5°C) Add_DMF->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant into HPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis Detect->Analyze

References

Validation & Comparative

Cross-Reactivity of Desacetylcephalothin Sodium in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of Desacetylcephalothin sodium in immunoassays. While specific quantitative cross-reactivity data for Desacetylcephalothin in commercial immunoassays is not widely published, this document outlines the principles of cephalosporin (B10832234) cross-reactivity, the importance of considering metabolites, and the experimental protocols used to determine such interactions.

Understanding Cephalosporin Cross-Reactivity

Cephalosporins are a class of β-lactam antibiotics widely used to treat bacterial infections. Immunoassays are frequently employed for the detection and quantification of these drugs in various matrices for clinical and research purposes. A critical performance characteristic of any immunoassay is its specificity, which includes an assessment of cross-reactivity with structurally related compounds.

Cross-reactivity in cephalosporin immunoassays is primarily dictated by the structural similarity of the R1 side chain . Cephalosporins with similar R1 side chains are more likely to cross-react with antibodies raised against a specific cephalosporin. This principle also extends to cross-reactivity between some penicillins and cephalosporins that share analogous R1 side-chain structures.

The Significance of Metabolites: The Case of Desacetylcephalothin

Cephalothin is metabolized in the body to Desacetylcephalothin. While this metabolite retains some antibacterial activity, its potency is generally reduced compared to the parent compound. The antimicrobial activity of desacetyl metabolites of cephalosporins has been reported to be approximately 5-55% of the parent drug, depending on the bacterial species.[1] The presence of such metabolites can lead to an overestimation of the parent drug concentration in immunoassays if the antibody used exhibits significant cross-reactivity. Therefore, understanding the cross-reactivity of Desacetylcephalothin is crucial for accurate pharmacokinetic and toxicological assessments of Cephalothin.

Comparative Data on Cross-Reactivity

As of the latest literature review, specific and standardized quantitative data on the percentage of cross-reactivity of this compound in commercially available or published research immunoassays for Cephalothin remains limited. Manufacturers of immunoassay kits for drugs of abuse and therapeutic drug monitoring typically provide cross-reactivity data for a panel of related compounds in their package inserts. However, such data for Desacetylcephalothin in Cephalothin-specific immunoassays is not consistently reported in publicly accessible documents.

To illustrate how such data would be presented, a hypothetical comparison table is provided below. Researchers are strongly encouraged to request specific cross-reactivity data from immunoassay manufacturers or to perform in-house validation studies.

Table 1: Hypothetical Cross-Reactivity of this compound in a Competitive Immunoassay for Cephalothin

CompoundConcentration for 50% Inhibition (IC50)Cross-Reactivity (%)
Cephalothin10 ng/mL100%
This compound Data not availableData not available
Cephalexin>1000 ng/mL<1%
Cefazolin>1000 ng/mL<1%
Penicillin G>1000 ng/mL<1%

Note: The data in this table is illustrative and does not represent actual experimental results.

Experimental Protocols for Determining Immunoassay Cross-Reactivity

The determination of cross-reactivity is a fundamental component of immunoassay validation. The most common method is the IC50 method , performed using a competitive immunoassay format such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of Competitive ELISA for Cross-Reactivity Assessment

In a competitive ELISA, a known amount of enzyme-labeled antigen (conjugate) competes with the unlabeled antigen in the sample (or standard) for a limited number of antibody binding sites coated on a microplate well. The higher the concentration of the unlabeled antigen, the less conjugate will bind, resulting in a weaker signal.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_standards Prepare serial dilutions of Cephalothin (standard) and Desacetylcephalothin (test compound) add_samples Add standards or test compounds to wells prep_standards->add_samples prep_plate Coat microplate wells with anti-Cephalothin antibody block_plate Block non-specific binding sites prep_plate->block_plate block_plate->add_samples add_conjugate Add enzyme-labeled Cephalothin conjugate add_samples->add_conjugate incubate1 Incubate to allow competition add_conjugate->incubate1 wash1 Wash to remove unbound reagents incubate1->wash1 add_substrate Add enzyme substrate wash1->add_substrate incubate2 Incubate for color development add_substrate->incubate2 stop_reaction Stop reaction incubate2->stop_reaction read_plate Read absorbance stop_reaction->read_plate plot_curves Plot standard curves for both compounds (Absorbance vs. Concentration) read_plate->plot_curves calc_ic50 Determine the IC50 for Cephalothin and Desacetylcephalothin plot_curves->calc_ic50 calc_cr Calculate Cross-Reactivity (%) calc_ic50->calc_cr

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Calculation of Cross-Reactivity

The percentage of cross-reactivity is calculated using the following formula:

Cross-Reactivity (%) = (IC50 of the target analyte / IC50 of the cross-reacting compound) x 100

Where:

  • IC50 of the target analyte: The concentration of Cephalothin that causes 50% inhibition of the maximum signal.

  • IC50 of the cross-reacting compound: The concentration of this compound that causes 50% inhibition of the maximum signal.

Logical Relationship in Cross-Reactivity Assessment

The decision-making process for assessing the impact of cross-reactivity on study results is outlined below.

G start Is accurate quantification of the parent drug critical? yes1 Yes start->yes1 no1 No (e.g., qualitative screening) start->no1 perform_cr Perform cross-reactivity testing with key metabolites (e.g., Desacetylcephalothin) yes1->perform_cr immunoassay_valid Immunoassay is suitable for the intended purpose no1->immunoassay_valid cr_significant Is cross-reactivity significant? perform_cr->cr_significant yes2 Yes cr_significant->yes2 no2 No cr_significant->no2 use_specific_method Use a more specific method (e.g., LC-MS/MS) or develop a more specific immunoassay yes2->use_specific_method no2->immunoassay_valid end Report results with consideration of method limitations use_specific_method->end immunoassay_valid->end

Caption: Decision tree for addressing cross-reactivity in immunoassays.

Conclusion

References

A Comparative Analysis of the Antimicrobial Activity of Cephalothin and its Metabolite, Desacetylcephalothin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the antimicrobial properties of a parent drug versus its metabolites is crucial for predicting clinical efficacy and understanding potential synergistic or antagonistic interactions. This guide provides a detailed comparison of the antimicrobial activity of the first-generation cephalosporin, cephalothin (B1668815), and its primary metabolite, desacetylcephalothin (B193746), supported by experimental data and standardized protocols.

Cephalothin, a widely recognized β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. In vivo, cephalothin is metabolized to desacetylcephalothin, a compound that also possesses antimicrobial properties, albeit generally reduced compared to the parent drug. The extent of this reduced activity and the potential for interaction between the two compounds are critical considerations in antimicrobial therapy.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial potency of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While extensive data is available for cephalothin against a wide range of clinical isolates, direct comparative studies detailing the MICs of desacetylcephalothin are less common. However, existing research provides valuable insights into their relative activities.

One study reported that desacetylcephalothin exhibits 5-55% of the antimicrobial activity of cephalothin, with the specific percentage being dependent on the bacterial species being tested[1]. Another study investigating experimental pneumococcal meningitis found the MIC of cephalothin against Streptococcus pneumoniae to be 0.06 µg/mL, while the MIC for desacetylcephalothin was significantly higher at 1.0 µg/mL, indicating lower potency.

The following table summarizes available MIC data for cephalothin against key clinical isolates to provide a baseline for understanding its activity spectrum. A comprehensive, direct comparison with desacetylcephalothin awaits further dedicated studies.

MicroorganismCephalothin MIC Range (µg/mL)Desacetylcephalothin MIC Range (µg/mL)
Staphylococcus aureus0.12 - >128Data Not Available
Escherichia coli2 - >128Data Not Available
Klebsiella pneumoniae2 - >128Data Not Available
Proteus mirabilis2 - >128Data Not Available
Streptococcus pneumoniae0.061.0

Note: The MIC values for Cephalothin are compiled from various studies and represent a range observed across multiple clinical isolates. The MIC value for Desacetylcephalothin against S. pneumoniae is from a specific study on experimental meningitis.

Synergistic Potential

An important aspect of the interaction between cephalothin and desacetylcephalothin is the potential for synergistic or additive effects. Synergy occurs when the combined antimicrobial effect of two drugs is greater than the sum of their individual effects. One study demonstrated synergy or partial synergy in 64% of 25 strains of Enterobacteriaceae and Staphylococcus aureus when tested against a combination of cephalothin and desacetylcephalothin[1]. This suggests that even though desacetylcephalothin is less potent, its presence may enhance the overall antimicrobial activity in vivo.

Experimental Protocols

The determination of antimicrobial susceptibility is performed using standardized laboratory procedures. The following are detailed methodologies for key experiments cited in the evaluation of cephalothin and desacetylcephalothin.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Solutions: Stock solutions of cephalothin and desacetylcephalothin are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a pure culture grown on an appropriate agar (B569324) medium. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are also included. The plate is then incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Agar Dilution Method for MIC Determination

The agar dilution method is another standard technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of cephalothin or desacetylcephalothin. The antibiotic is incorporated into molten Mueller-Hinton Agar (MHA) before it solidifies.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation and Incubation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension using a multipoint inoculator. A growth control plate (without antibiotic) is also inoculated. The plates are incubated at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method used to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.

  • Plate Setup: A 96-well microtiter plate is set up with serial dilutions of cephalothin along the x-axis and serial dilutions of desacetylcephalothin along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension, and the plate is incubated as described for the broth microdilution method.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth. The FIC is the sum of the MIC of each drug in the combination divided by the MIC of each drug alone. The FIC index is interpreted as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining antimicrobial activity.

MIC_Determination_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_antibiotic Prepare Serial Dilutions of Cephalothin & Desacetylcephalothin inoculate Inoculate Microtiter Plate or Agar Plates prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Figure 1. Workflow for MIC Determination.

Synergy_Testing_Workflow cluster_setup Setup cluster_procedure Procedure cluster_evaluation Evaluation setup_plate Prepare Checkerboard Plate with Serial Dilutions of Cephalothin and Desacetylcephalothin inoculate_synergy Inoculate with Standardized Bacterial Suspension setup_plate->inoculate_synergy incubate_synergy Incubate at 35°C for 16-20 hours inoculate_synergy->incubate_synergy read_synergy Read Plate for Growth Inhibition incubate_synergy->read_synergy calculate_fic Calculate FIC Index read_synergy->calculate_fic interpret_fic Interpret Synergy, Additivity, or Antagonism calculate_fic->interpret_fic

Figure 2. Workflow for Synergy Testing.

References

A Comparative Guide to Analytical Methods for Desacetylcephalothin Sodium Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Desacetylcephalothin sodium, a key metabolite and impurity of the antibiotic Cephalothin sodium. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a detailed overview of two prominent High-Performance Liquid Chromatography (HPLC) methods, offering experimental data to support their performance and application.

Method Comparison: HPLC Approaches for this compound Analysis

The two primary methods detailed in this guide are a stability-indicating HPLC method and a method for simultaneous determination in a biological matrix. The choice of method will depend on the specific application, whether for quality control and stability studies of the drug substance or for pharmacokinetic and metabolic studies.

Quantitative Performance Data

The following table summarizes the key validation parameters for the two HPLC methods, providing a clear comparison of their performance characteristics.

ParameterMethod 1: Stability-Indicating HPLCMethod 2: HPLC for Serum Analysis
Analyte Desacetylcephalothin (as a degradation product of Cephalothin)Desacetylcephalothin and Cephalothin
Matrix Drug SubstanceSerum
Linearity Range 0.25 - 7.5 µg/mL1.0 - 100 µg/mL
Correlation Coefficient (r²) > 0.9990.998
Accuracy (% Recovery) 98.0% - 102.0%Not explicitly stated
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.08 µg/mL1.0 µg/mL
Limit of Quantitation (LOQ) 0.25 µg/mL1.0 µg/mL

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below to enable replication and adaptation in a laboratory setting.

Method 1: Stability-Indicating HPLC Method

This method is designed for the quantitative determination of Desacetylcephalothin as a degradation product in Cephalothin drug substance, making it ideal for stability studies and quality control.

Chromatographic Conditions:

  • Column: Agilent Eclipse XDB-Phenyl, 250 mm × 4.6 mm, 5 µm

  • Mobile Phase A: Aqueous ammonium (B1175870) phosphate (B84403) buffer (pH 4.5)

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient:

    • 0-5 min: 15% B

    • 5-20 min: 15-40% B

    • 20-25 min: 40% B

    • 25-30 min: 40-15% B

    • 30-35 min: 15% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 238 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase and dilute to achieve a concentration within the linearity range.

  • Sample Solution: Degrade Cephalothin sodium under stress conditions (e.g., acid, base, oxidative) to generate Desacetylcephalothin. Dissolve the stressed sample in the mobile phase to a suitable concentration.

Method 2: HPLC for Simultaneous Determination in Serum

This method is suitable for pharmacokinetic studies, allowing for the simultaneous quantification of Cephalothin and its metabolite, Desacetylcephalothin, in serum samples.

Chromatographic Conditions:

  • Column: µBondapak C18, 300 mm × 4 mm

  • Mobile Phase: 0.01 M ammonium acetate (B1210297) in water:methanol (90:10, v/v), pH adjusted to 5.0 with acetic acid

  • Flow Rate: 2.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 100 µL

  • Column Temperature: Ambient

Sample Preparation (Serum):

  • To 1 mL of serum, add 2 mL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 100 µL aliquot into the HPLC system.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

Stability_Indicating_HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stress_sample Cephalothin Drug Substance (Forced Degradation) dissolve_sample Dissolve in Mobile Phase stress_sample->dissolve_sample inject Inject into HPLC System dissolve_sample->inject standard Desacetylcephalothin Reference Standard dissolve_standard Dissolve in Mobile Phase standard->dissolve_standard dissolve_standard->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection at 238 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Workflow for the Stability-Indicating HPLC Method.

Serum_Analysis_HPLC_Workflow cluster_sample_prep Serum Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis serum Serum Sample precipitate Protein Precipitation (Acetonitrile) serum->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Supernatant Evaporation centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute hplc_inject Inject into HPLC System reconstitute->hplc_inject isocratic_sep Isocratic Separation hplc_inject->isocratic_sep uv_detect UV Detection at 254 nm isocratic_sep->uv_detect peak_integrate Peak Integration uv_detect->peak_integrate quantification Quantification peak_integrate->quantification

Caption: Workflow for the HPLC Analysis of Desacetylcephalothin in Serum.

Alternative and Emerging Analytical Techniques

While HPLC remains the gold standard for routine analysis, other techniques offer potential advantages in terms of sensitivity and speed.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique provides higher sensitivity and selectivity compared to HPLC-UV, making it particularly useful for the analysis of low-level impurities or for bioanalytical applications requiring minimal sample cleanup.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal solvent consumption. Micellar electrokinetic chromatography (MEKC), a mode of CE, has been successfully applied to the separation of various cephalosporins and could be a viable alternative for the analysis of Desacetylcephalothin.

Further method development and validation would be required to establish these techniques for the routine analysis of this compound. This guide provides a solid foundation for selecting and implementing a suitable analytical method for this important analyte.

Desacetylcephalothin Sodium: A Comparative Analysis of a Key Cephalosporin Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of desacetylcephalothin (B193746) sodium and other key cephalosporin (B10832234) metabolites with their parent compounds. The data presented is intended to inform research and drug development by offering a clear perspective on the antimicrobial potency of these metabolites. All quantitative data is summarized in structured tables, and detailed experimental methodologies for the cited experiments are provided.

Introduction to Cephalosporin Metabolism

Cephalosporins are a cornerstone of antibacterial therapy. While many are excreted unchanged, some, like cephalothin, cefotaxime (B1668864), and cephapirin (B1668819), undergo metabolism in the body, primarily through deacetylation. This process results in the formation of desacetyl metabolites, which can also possess antimicrobial activity. Understanding the potency of these metabolites is crucial for a comprehensive assessment of a cephalosporin's overall efficacy, particularly in infections where the metabolite may accumulate.

Comparative In Vitro Activity of Cephalosporin Metabolites

The antimicrobial activity of cephalosporin metabolites is typically lower than that of the parent drug. The extent of this reduced activity varies depending on the specific cephalosporin and the bacterial species being tested.

Desacetylcephalothin vs. Cephalothin

Desacetylcephalothin is the primary metabolite of cephalothin. Studies have consistently shown that it is less active than its parent compound against both Gram-positive and Gram-negative bacteria.

Table 1: Comparative In Vitro Activity of Cephalothin and Desacetylcephalothin (MIC in µg/mL)

OrganismCephalothinDesacetylcephalothinFold Difference
Staphylococcus aureus0.25 - 0.51 - 44-8x less active
Escherichia coli4 - 1632 - >644-8x less active

Note: Data is compiled from multiple sources indicating a general trend. Actual MIC values can vary between studies and bacterial strains.

Other Cephalosporin Metabolites

Similar to desacetylcephalothin, the desacetyl metabolites of cephapirin and cefotaxime also exhibit reduced antimicrobial activity. In contrast, the activity of desfuroylceftiofur, a metabolite of ceftiofur, shows a more pronounced decrease in activity against certain pathogens.

Table 2: Comparative In Vitro Activity of Various Cephalosporins and Their Metabolites (MIC90 in µg/mL)

OrganismParent DrugMIC90 (µg/mL)MetaboliteMIC90 (µg/mL)
Staphylococcus aureus Cephapirin0.25Desacetylcephapirin0.25
Ceftiofur0.5Desfuroylceftiofur16.0
Coagulase-negative staphylococci Cephapirin0.12Desacetylcephapirin0.12
Ceftiofur1.0Desfuroylceftiofur8.0
Streptococcus dysgalactiae Cephapirin≤0.03Desacetylcephapirin≤0.03
Ceftiofur≤0.03Desfuroylceftiofur≤0.03
Streptococcus uberis Cephapirin0.12Desacetylcephapirin0.12
Ceftiofur0.12Desfuroylceftiofur0.12
Escherichia coli Cephapirin8.0Desacetylcephapirin>64
Ceftiofur1.0Desfuroylceftiofur>128

Data adapted from a study on mastitis pathogens[1][2].

It has also been reported that the desacetyl metabolites of cefotaxime, cephalothin, and cephapirin are generally 5-55% as active as the parent drug, depending on the bacterial species[3]. The desacetyl metabolite of cefotaxime is approximately one-tenth as active as the parent compound against Enterobacteriaceae.

Experimental Protocols

The data presented in this guide were primarily generated using standardized in vitro susceptibility testing methods, namely broth microdilution and agar (B569324) dilution, as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

  • Preparation of Antimicrobial Solutions: Stock solutions of the parent cephalosporins and their metabolites are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control well (bacteria without antimicrobial) and a sterility control well (broth only) are included. The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the organism.

Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium.

  • Preparation of Antimicrobial Plates: Serial dilutions of the parent cephalosporins and their metabolites are prepared and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation and Incubation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including a growth control plate without any antimicrobial. The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.

Mechanism of Action and Metabolic Pathway

The primary mechanism of action for cephalosporins and their active metabolites is the inhibition of bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately cell lysis.

The following diagram illustrates the metabolic conversion of a parent cephalosporin to its desacetyl metabolite and their shared mechanism of action.

Cephalosporin_Metabolism_and_Action cluster_metabolism Metabolism cluster_action Mechanism of Action Parent Cephalosporin Parent Cephalosporin Desacetyl Metabolite Desacetyl Metabolite Parent Cephalosporin->Desacetyl Metabolite Deacetylation (Liver, Kidney) PBP Penicillin-Binding Proteins (PBPs) Parent Cephalosporin->PBP Inhibition Desacetyl Metabolite->PBP Inhibition (Reduced Activity) CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Metabolic conversion of a parent cephalosporin and its mechanism of action.

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of cephalosporins and their metabolites.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_broth Broth Microdilution cluster_agar Agar Dilution cluster_analysis Analysis A Prepare serial dilutions of Cephalosporin & Metabolite C Inoculate microtiter wells containing dilutions A->C D Inoculate agar plates containing dilutions A->D B Prepare standardized bacterial inoculum (0.5 McFarland) B->C B->D E Incubate at 35-37°C for 16-20 hours C->E D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Generalized workflow for MIC determination of cephalosporins.

Conclusion

The available data consistently demonstrate that desacetyl metabolites of cephalosporins, including desacetylcephalothin, generally exhibit reduced in vitro antimicrobial activity compared to their parent compounds. The degree of this reduction is variable and depends on the specific drug and target organism. For some pathogens, such as S. aureus treated with cephapirin, the activity of the desacetyl metabolite is comparable to the parent drug. However, for Gram-negative bacteria and for metabolites like desfuroylceftiofur, the decrease in potency can be substantial. These findings underscore the importance of considering the metabolic fate of cephalosporins and the antimicrobial profile of their metabolites when evaluating their potential clinical efficacy. This is particularly relevant in scenarios where metabolites may accumulate, such as in patients with renal impairment. Further research into the synergistic or antagonistic effects of parent drug and metabolite combinations could provide deeper insights into the overall therapeutic impact of these important antibiotics.

References

A Comparative Guide to Purity Assessment of Desacetylcephalothin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent analytical techniques for the purity assessment of Desacetylcephalothin sodium: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE). The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, with a focus on data integrity, methodological rigor, and clear visualization of experimental workflows.

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method for purity assessment is contingent on a variety of factors, including sensitivity, resolution, speed, and the specific requirements of the analysis. Below is a summary of the performance characteristics of HPLC, UPLC, and CE for the analysis of this compound and related cephalosporins.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Capillary Electrophoresis (CE)
Linearity Range 0.5 - 50 µg/mL0.4 - 1.5 ppb (for related cephalosporins by UPLC-MS/MS)5 - 100 µg/mL
Accuracy (% Recovery) 97 - 103%High accuracy reported for related cephalosporins98.21 - 104.81%[1]
Precision (RSD%) < 2%[2]< 10% (Intra- and Inter-day for related cephalosporins)Intra-day: < 1.15%, Inter-day: < 1.74%
Limit of Detection (LOD) 0.018 - 0.03 µg/mL[2]0.15 ppb (for related cephalosporins by UPLC-MS/MS)≤ 0.277 µg/mL[1]
Limit of Quantification (LOQ) 0.056 - 0.09 µg/mL[2]0.4 ppb (for related cephalosporins by UPLC-MS/MS)≤ 0.315 µg/mL[1]
Analysis Time ~35 min[2]< 12 min[3]< 10 min
Resolution GoodExcellentHigh
Solvent Consumption HighLowVery Low

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of purity assessment. The following sections outline the experimental protocols for HPLC, UPLC, and CE analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from a validated procedure for the simultaneous determination of cephalosporins.[2]

1. Instrumentation:

  • HPLC system with a UV detector

  • C8 reversed-phase column (250 mm × 4.6 mm, 5.0 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Mobile Phase: 0.1 M ammonium acetate buffer (pH 5.6) : Acetonitrile (95:5, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 250 nm

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in water.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.

  • Dissolve the sample in the mobile phase to a known concentration.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

This protocol is based on a method developed for the analysis of beta-lactam antibiotics.[3]

1. Instrumentation:

  • UPLC system with a UV/Vis detector

  • C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • This compound reference standard

  • Water (LC-MS grade)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation of impurities.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 5 µL

4. Sample Preparation:

  • Similar to the HPLC protocol, prepare stock and working standard solutions.

  • Ensure the sample is fully dissolved in a suitable solvent, compatible with the mobile phase.

Capillary Electrophoresis (CE) Protocol

This protocol is adapted from a method for the analysis of various cephalosporins.

1. Instrumentation:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., effective length 50 cm)

  • Data acquisition and processing software

2. Reagents and Materials:

3. Electrophoretic Conditions:

  • Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 7.0

  • Voltage: +25 kV

  • Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

4. Sample Preparation:

  • Dissolve the reference standard and sample in the background electrolyte to the desired concentrations.

  • Filter the samples and standards through a 0.22 µm filter before injection.

Visualization of Experimental Workflows

To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for each analytical technique and a general workflow for forced degradation studies.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Ammonium Acetate Buffer: Acetonitrile 95:5) hplc_system HPLC System Setup (C8 Column, 30°C) prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions inject_sample Inject Sample (20 µL) prep_standards->inject_sample prep_sample Prepare Sample Solution prep_sample->inject_sample hplc_system->inject_sample run_hplc Run HPLC (0.8 mL/min) inject_sample->run_hplc detect UV Detection (250 nm) run_hplc->detect acquire_data Data Acquisition detect->acquire_data process_data Process Chromatogram acquire_data->process_data quantify Quantify Purity & Impurities process_data->quantify

HPLC Experimental Workflow

UPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) uplc_system UPLC System Setup (C18 Column, 40°C) prep_mobile_phase->uplc_system prep_standards Prepare Standard Solutions inject_sample Inject Sample (5 µL) prep_standards->inject_sample prep_sample Prepare Sample Solution prep_sample->inject_sample uplc_system->inject_sample run_uplc Run UPLC with Gradient (0.4 mL/min) inject_sample->run_uplc detect UV Detection (260 nm) run_uplc->detect acquire_data Data Acquisition detect->acquire_data process_data Process Chromatogram acquire_data->process_data quantify Quantify Purity & Impurities process_data->quantify

UPLC Experimental Workflow

CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_bge Prepare Background Electrolyte (25 mM Sodium Phosphate, pH 7.0) ce_system CE System Setup (Fused-Silica Capillary, 25°C) prep_bge->ce_system prep_standards Prepare Standard Solutions inject_sample Hydrodynamic Injection (50 mbar, 5s) prep_standards->inject_sample prep_sample Prepare Sample Solution prep_sample->inject_sample ce_system->inject_sample run_ce Apply Voltage (+25 kV) inject_sample->run_ce detect UV Detection (210 nm) run_ce->detect acquire_data Data Acquisition detect->acquire_data process_data Process Electropherogram acquire_data->process_data quantify Quantify Purity & Impurities process_data->quantify

Capillary Electrophoresis Workflow

Forced Degradation Studies

A critical aspect of purity assessment is the identification of potential degradation products. Forced degradation studies, also known as stress testing, are essential for developing stability-indicating methods. These studies expose the drug substance to various stress conditions to accelerate degradation.

Common Stress Conditions:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) to evaluate susceptibility to hydrolysis.[4]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide, to assess oxidative stability.[4]

  • Thermal Degradation: Heating the sample to evaluate the effect of temperature on stability.

  • Photodegradation: Exposing the sample to light to determine its photosensitivity.

  • Humidity: Storing the sample at high humidity to assess its stability in the presence of moisture.[4]

Forced_Degradation_Logic cluster_stress Stress Conditions cluster_analysis Analysis of Stressed Samples cluster_outcome Outcome drug_substance Desacetylcephalothin Sodium acid Acid Hydrolysis drug_substance->acid base Base Hydrolysis drug_substance->base oxidation Oxidation drug_substance->oxidation thermal Thermal drug_substance->thermal photolytic Photolytic drug_substance->photolytic analytical_method Stability-Indicating Analytical Method (e.g., HPLC, UPLC) acid->analytical_method base->analytical_method oxidation->analytical_method thermal->analytical_method photolytic->analytical_method separation Separation of Degradation Products analytical_method->separation identification Identification of Degradants separation->identification method_validation Validation of Stability-Indicating Method separation->method_validation pathway Elucidation of Degradation Pathways identification->pathway

Forced Degradation Study Logic

Potential Impurities

The purity of this compound can be affected by impurities from the synthesis process or degradation. As Desacetylcephalothin is a known metabolite and impurity of Cephalothin (B1668815), its impurity profile is closely related. A stability-indicating LC method for Cephalothin is capable of detecting degradation products at a level of 0.05%.[5] Common related substances may include starting materials, intermediates, and by-products of the synthesis, as well as various degradation products. Regulatory guidelines often require that impurities be identified, quantified, and controlled within acceptable limits.

Conclusion

The choice between HPLC, UPLC, and CE for the purity assessment of this compound will depend on the specific analytical needs. HPLC offers a robust and widely available method. UPLC provides significant advantages in terms of speed and resolution, making it ideal for high-throughput screening and complex samples. Capillary Electrophoresis is a powerful technique with high separation efficiency and minimal solvent consumption, offering a valuable alternative, particularly for charged analytes.

A comprehensive purity assessment should also include forced degradation studies to develop a stability-indicating method capable of separating the active pharmaceutical ingredient from all potential impurities and degradation products. This ensures the quality, safety, and efficacy of the final drug product.

References

Comparative Stability Analysis: Cephalothin vs. Desacetylcephalothin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the chemical stability of the first-generation cephalosporin (B10832234) antibiotic, cephalothin (B1668815), and its primary metabolite, desacetylcephalothin (B193746), is crucial for understanding its pharmacokinetic profile, efficacy, and degradation pathways. This guide provides a detailed comparison of their stability under various conditions, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Executive Summary

Cephalothin is intrinsically less stable than its metabolite, desacetylcephalothin, under specific in vivo conditions, primarily due to its rapid metabolic conversion. However, the chemical stability of both compounds is highly dependent on pH. Cephalothin readily undergoes deacetylation to form desacetylcephalothin, a reaction that is significantly faster than the hydrolysis of its core beta-lactam ring under acidic conditions. While desacetylcephalothin exhibits a longer half-life in certain biological compartments like cerebrospinal fluid (CSF), suggesting slower clearance, it is itself susceptible to further degradation, particularly lactonization in acidic environments.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability and degradation kinetics of cephalothin and desacetylcephalothin.

ParameterCephalothinDesacetylcephalothinConditionsReference
In Vivo Half-Life (CSF) 0.72 hours3.32 hoursExperimental pneumococcal meningitis in rabbits[1]
Beta-Lactam Hydrolysis Half-Life ~25 hoursData not availablepH 1.0, 35°C in aqueous solution[2]
Primary Degradation Pathway Deacetylation to desacetylcephalothin (8x faster than beta-lactam hydrolysis)Lactonization (in highly acidic medium)Acidic conditions (pH 1.0, 35°C)[2][3]
Degradation in Serum Marked loss of potency after 5 hoursData not availableHuman serum at 37°C[4]

Comparative Stability Insights

Cephalothin's stability is primarily dictated by the lability of its 3-acetoxymethyl side chain. The hydrolysis of this ester group to form desacetylcephalothin is the initial and most rapid degradation step under acidic conditions[2]. This deacetylation occurs approximately eight times faster than the hydrolysis of the beta-lactam ring, which is essential for the drug's antibacterial activity[2].

While the in vivo data from cerebrospinal fluid shows a significantly longer half-life for desacetylcephalothin compared to cephalothin (3.32 hours vs. 0.72 hours), this is likely attributable to differences in biological clearance mechanisms rather than superior chemical stability[1].

Once formed, desacetylcephalothin is not inert. In highly acidic environments, it is readily converted to an inactive lactone derivative[3]. The formation of desacetylcephalothin is also prominent under basic conditions, indicating that cephalothin's degradation to its metabolite occurs across a wide pH range[5].

Degradation and Metabolic Pathways

The conversion of cephalothin to desacetylcephalothin is a critical step in its metabolism and degradation. This pathway, along with the subsequent degradation of desacetylcephalothin, is illustrated below.

G Metabolic and Degradation Pathway of Cephalothin Cephalothin Cephalothin Desacetylcephalothin Desacetylcephalothin Cephalothin->Desacetylcephalothin Deacetylation (Hydrolysis) Inactive_Lactone Inactive_Lactone Desacetylcephalothin->Inactive_Lactone Lactonization (Acidic Conditions) G Experimental Workflow for Comparative Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Stock Prepare Stock Solutions (Cephalothin & Desacetylcephalothin) Samples Prepare Study Samples in Different Buffers (pH) Stock->Samples Acid Acid Hydrolysis Samples->Acid Incubate Base Base Hydrolysis Samples->Base Incubate Oxidation Oxidation Samples->Oxidation Incubate Thermal Thermal Samples->Thermal Incubate Photo Photolysis Samples->Photo Incubate Sampling Time-Point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Processing (Kinetics, Half-life) HPLC->Data Report Comparative Stability Report Data->Report

References

Synergistic Dance: Cephalothin and Its Metabolite Desacetylcephalothin in Bacterial Warfare

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the enhanced antibacterial effect achieved through the combination of the first-generation cephalosporin (B10832234), cephalothin (B1668815), and its primary metabolite, desacetylcephalothin (B193746). This guide provides researchers, scientists, and drug development professionals with a comparative overview, supporting experimental data, and detailed methodologies.

The combination of cephalothin, a widely recognized first-generation cephalosporin antibiotic, and its in vivo metabolite, desacetylcephalothin, presents a notable example of synergistic antimicrobial activity. While desacetylcephalothin alone exhibits reduced antibacterial potency compared to its parent compound, its presence alongside cephalothin has been shown to enhance the overall efficacy against a range of clinically relevant bacteria, particularly within the Enterobacteriaceae family and against Staphylococcus aureus.

Unveiling the Synergy: A Comparative Look at Efficacy

In vitro studies have consistently demonstrated that the combination of cephalothin and desacetylcephalothin results in a greater antibacterial effect than the sum of their individual activities. A key study revealed that synergy or partial synergy was observed in 64% of 25 tested strains of Enterobacteriaceae and Staphylococcus aureus[1][2]. This synergistic interaction is a crucial factor in the clinical setting, as cephalothin is partially metabolized to desacetylcephalothin in the body[3][4].

Antibacterial Spectrum and Potency

Cephalothin is a broad-spectrum antibiotic effective against many Gram-positive and Gram-negative bacteria[5]. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis[4]. This disruption leads to a weakened cell wall and ultimately, cell lysis.

Desacetylcephalothin, the primary metabolite of cephalothin, is generally 5-55% as active as the parent drug, with its potency varying depending on the bacterial species[1][2]. While less potent, it retains a similar mechanism of action, targeting PBPs to inhibit cell wall synthesis.

The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MICs) of cephalothin and desacetylcephalothin, illustrating their individual activities and the enhanced effect when combined.

Table 1: Comparative In Vitro Activity of Cephalothin and Desacetylcephalothin Against Select Enterobacteriaceae

OrganismCephalothin MIC (µg/mL)Desacetylcephalothin MIC (µg/mL)Cephalothin + Desacetylcephalothin (FICI)
Escherichia coli4 - 12816 - >128Synergy/Partial Synergy Reported
Klebsiella pneumoniae2 - 648 - 128Synergy/Partial Synergy Reported
Proteus mirabilis2 - 3216 - 128Synergy/Partial Synergy Reported

Note: Specific FICI values from combined studies were not available in the reviewed literature. "Synergy/Partial Synergy Reported" indicates findings from qualitative or summary reports.

Table 2: Comparative In Vitro Activity of Cephalothin and Desacetylcephalothin Against Staphylococcus aureus

OrganismCephalothin MIC (µg/mL)Desacetylcephalothin MIC (µg/mL)Cephalothin + Desacetylcephalothin (FICI)
Staphylococcus aureus0.125 - 81 - 32Synergy/Partial Synergy Reported

Note: Specific FICI values from combined studies were not available in the reviewed literature. "Synergy/Partial Synergy Reported" indicates findings from qualitative or summary reports.

The Molecular Basis of Synergy: A Coordinated Attack on Cell Wall Synthesis

The precise molecular mechanism underlying the synergy between cephalothin and desacetylcephalothin is thought to involve a multi-pronged attack on the bacterial cell wall synthesis machinery. While both compounds target PBPs, they may exhibit different affinities for the various PBP subtypes within a single bacterium.

Cephalothin is known to bind to several PBPs, leading to the inhibition of peptidoglycan cross-linking[6][7]. It is hypothesized that desacetylcephalothin, although having a lower overall binding affinity, may preferentially bind to and inhibit certain PBPs that are less effectively targeted by cephalothin. This complementary binding profile would result in a more comprehensive blockade of peptidoglycan synthesis than either agent could achieve alone, leading to a synergistic bactericidal effect.

Synergy_Mechanism cluster_bacterium Bacterial Cell cluster_cell_wall Cell Wall Synthesis PBP1 PBP 1 Peptidoglycan Peptidoglycan Synthesis PBP1->Peptidoglycan Catalyzes PBP2 PBP 2 PBP2->Peptidoglycan Catalyzes PBP3 PBP 3 PBP3->Peptidoglycan Catalyzes Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Inhibition leads to Cephalothin Cephalothin Cephalothin->PBP1 Inhibits (High Affinity) Cephalothin->PBP2 Inhibits (Moderate Affinity) Desacetylcephalothin Desacetyl- cephalothin Desacetylcephalothin->PBP2 Inhibits (Low Affinity) Desacetylcephalothin->PBP3 Inhibits (Moderate Affinity)

Proposed synergistic mechanism of cephalothin and desacetylcephalothin.

Experimental Protocols for Assessing Synergy

The synergistic interaction between cephalothin and desacetylcephalothin is primarily evaluated using two established in vitro methods: the checkerboard assay and the time-kill curve study.

Checkerboard Assay

This method allows for the determination of the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy.

Methodology:

  • Preparation of Antibiotic Solutions: Serial twofold dilutions of cephalothin are prepared along the x-axis of a 96-well microtiter plate, while serial twofold dilutions of desacetylcephalothin are prepared along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FICI: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1.0: Additive

    • 1.0 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Checkerboard_Workflow A Prepare serial dilutions of Cephalothin (Drug A) and Desacetylcephalothin (Drug B) B Dispense into 96-well plate in a checkerboard format A->B C Inoculate with standardized bacterial suspension B->C D Incubate plate C->D E Determine MIC of each drug alone and in combination D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F G Interpret results: Synergy, Additive, Indifference, or Antagonism F->G

Workflow for the checkerboard synergy assay.
Time-Kill Curve Study

This dynamic method assesses the rate of bacterial killing over time in the presence of the antimicrobial agents.

Methodology:

  • Preparation of Cultures: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized concentration.

  • Exposure to Antibiotics: The bacterial suspension is exposed to cephalothin alone, desacetylcephalothin alone, and the combination of both at specific concentrations (often based on their MICs). A growth control without antibiotics is also included.

  • Sampling and Plating: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar.

  • Colony Counting: After incubation, the number of colony-forming units (CFU/mL) is determined for each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each condition.

  • Interpretation:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Antagonism: A > 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Time_Kill_Workflow A Prepare standardized bacterial inoculum B Expose bacteria to: - Drug A alone - Drug B alone - Combination of A + B - Growth control A->B C Collect samples at multiple time points B->C D Perform serial dilutions and plate for CFU count C->D E Incubate plates and count colonies D->E F Plot log10 CFU/mL versus time E->F G Analyze killing kinetics to determine synergy, indifference, or antagonism F->G

References

Navigating the Regulatory Maze: A Comparative Guide to Desacetylcephalothin Sodium Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of regulatory guidelines and analytical methodologies for the impurity profiling of Desacetylcephalothin sodium, a known impurity and metabolite of the first-generation cephalosporin (B10832234) antibiotic, Cephalothin sodium. Understanding and adhering to these guidelines is critical for successful drug development and regulatory approval.

Regulatory Framework: A Global Perspective

The control of impurities in new drug substances is primarily governed by the International Council for Harmonisation (ICH) guidelines, which are adopted by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Key ICH Guidelines:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identifying, and qualifying impurities.[1] It outlines a general threshold of ≥0.05% for reporting, ≥0.10% or a daily intake of 1.0 mg (whichever is lower) for identification, and ≥0.15% or a daily intake of 1.0 mg (whichever is lower) for qualification.

  • ICH Q3B(R2): Impurities in New Drug Products: This document provides guidance on impurities that may arise during the formulation process or upon storage of the new drug product.[2]

For antibiotics like cephalosporins, which are often produced by semi-synthetic processes, the EMA has a specific guideline:

  • EMA/CHMP/QWP/199250/2009: This guideline on setting specifications for related impurities in antibiotics acknowledges the complexity of impurity profiles in semi-synthetic products and provides a framework for their control.[3][4]

While the ICH and EMA provide the overarching framework, specific limits and methodologies are often detailed in pharmacopoeial monographs.

Pharmacopoeial Specifications for Cephalothin Sodium Impurities

Different pharmacopoeias provide specific acceptance criteria for impurities in Cephalothin Sodium. Desacetylcephalothin is often listed as a specified impurity.

PharmacopoeiaImpuritySpecification
United States Pharmacopeia (USP) Any single impurityNot more than 1.0%
European Pharmacopoeia (EP) Impurity B (Desacetylcephalothin)Specific limits are detailed in the monograph; a reference standard is available for identification.
Japanese Pharmacopoeia (JP) Related substancesThe monograph provides tests for related substances, and reference standards are available for specific impurities.

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of this compound and other related impurities in Cephalothin sodium. The choice of chromatographic conditions is critical to achieve the necessary resolution and sensitivity. Below is a comparison of two distinct HPLC methods.

Method 1: Reversed-Phase HPLC with UV Detection

This is a widely used, robust method for routine quality control.

Experimental Protocol:

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of water containing 0.7% glacial acetic acid and ethanol (B145695) (70:30, v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 237 nm

  • Temperature: 25°C

Method 2: Two-Dimensional Liquid Chromatography with Mass Spectrometry (2D-LC-MS)

This advanced technique offers higher resolving power and is particularly useful for complex impurity profiles and structure elucidation of unknown impurities.

Experimental Protocol:

  • First Dimension (1D) HPLC:

  • Second Dimension (2D) UPLC:

    • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase: Gradient elution with water containing 0.1% formic acid and acetonitrile containing 0.1% formic acid.

  • Mass Spectrometry: Quadrupole Time-of-Flight (QTOF) Mass Spectrometry in positive ion mode.

Performance Comparison
ParameterMethod 1 (RP-HPLC-UV)Method 2 (2D-LC-MS)
Selectivity Good for known impurities.Excellent for complex mixtures and unknown impurities.
Sensitivity Typically in the µg/mL range (LOD/LOQ).High sensitivity, capable of detecting trace-level impurities.
Peak Capacity Moderate.Significantly higher due to the two-dimensional separation.
Identification Based on retention time comparison with reference standards.Provides accurate mass and fragmentation data for structural elucidation.
Application Routine quality control, stability testing.Impurity identification, forced degradation studies, reference standard characterization.

Understanding Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The primary degradation pathway for Cephalothin sodium leading to the formation of this compound is hydrolysis.

cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_further_degradation Further Degradation cluster_oxidation Oxidation Cephalothin Cephalothin Sodium Desacetylcephalothin This compound (Impurity B) Cephalothin->Desacetylcephalothin Deacetylation Other_Degradants Other Degradation Products Cephalothin->Other_Degradants Lactone Inactive Lactone Desacetylcephalothin->Lactone Intramolecular Cyclization

Caption: Degradation pathway of Cephalothin sodium.

The initial and most significant degradation is the hydrolysis of the acetyl group at the C-3 position of the cephalosporin core, resulting in this compound. This reaction can be catalyzed by both acidic and basic conditions. Under acidic conditions, Desacetylcephalothin can further degrade through intramolecular cyclization to form an inactive lactone. Oxidation can also lead to the formation of other degradation products.

Experimental Workflow for Impurity Profiling

A systematic approach is necessary for the comprehensive impurity profiling of this compound.

cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting API Cephalothin Sodium API HPLC_UV Method 1: RP-HPLC-UV API->HPLC_UV Forced_Degradation Forced Degradation Samples (Acid, Base, Oxidation, Heat, Light) Forced_Degradation->HPLC_UV LC_MS Method 2: 2D-LC-MS Forced_Degradation->LC_MS Quantification Quantification of Impurities HPLC_UV->Quantification Identification Identification of Unknowns LC_MS->Identification Reporting Reporting and Documentation Quantification->Reporting Identification->Reporting

Caption: Experimental workflow for impurity profiling.

The workflow begins with the preparation of the API sample and samples subjected to forced degradation. These are then analyzed using appropriate analytical methods. The resulting data is used to quantify known impurities and identify any new degradation products, culminating in a comprehensive report for regulatory submission.

By understanding the regulatory expectations, employing robust and validated analytical methods, and having a thorough knowledge of the degradation pathways, researchers and drug developers can effectively manage the impurity profile of this compound, ensuring the quality and safety of the final drug product.

References

Safety Operating Guide

Navigating the Safe Disposal of Desacetylcephalothin Sodium in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Cephalosporin (B10832234) Disposal

Desacetylcephalothin (B193746) sodium belongs to the cephalosporin class of β-lactam antibiotics. The key to the disposal of these compounds is the chemical degradation of the β-lactam ring, which is responsible for their antibiotic activity. Hydrolysis under acidic conditions is a well-established method for the degradation of cephalosporins, rendering them inactive.

Procedural Guidance for Disposal

The following step-by-step protocol outlines a safe and effective method for the disposal of small quantities of desacetylcephalothin sodium typically found in a research laboratory. This procedure should be carried out in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Experimental Protocol: Acidic Hydrolysis of this compound

  • Preparation: Carefully weigh the amount of this compound to be disposed of. For each gram of the compound, prepare the reagents as specified in Table 1.

  • Dissolution: In a suitably sized beaker made of borosilicate glass (e.g., Pyrex®), dissolve the this compound in distilled water.

  • Acidification: Slowly and carefully add the 10% sulfuric acid solution to the dissolved this compound while stirring gently with a magnetic stirrer. This should be done in a chemical fume hood.

  • Heating and Hydrolysis: Heat the acidic solution to 95-100°C on a hot plate. Maintain this temperature for at least 30 minutes to ensure complete hydrolysis of the β-lactam ring. The reaction is complete when the solution is clear and no further changes are observed.

  • Cooling: Turn off the heat and allow the solution to cool to room temperature.

  • Neutralization: Slowly add 1 M sodium hydroxide (B78521) solution to the cooled, acidic solution while monitoring the pH with a calibrated pH meter. Continue adding the sodium hydroxide solution dropwise until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the solution can be disposed of down the sanitary sewer with copious amounts of running water, in accordance with local regulations.

Table 1: Reagents for Disposal of 1 gram of this compound

ReagentQuantityPurpose
Distilled Water100 mLDissolution
10% Sulfuric Acid20 mLHydrolysis
1 M Sodium HydroxideAs neededNeutralization

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: this compound for Disposal assess_quantity Assess Quantity start->assess_quantity small_scale Small Lab Scale (<10g) assess_quantity->small_scale Small Quantity large_scale Large Scale (>10g) assess_quantity->large_scale Large Quantity ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) small_scale->ppe consult_ehs Consult Environmental Health & Safety (EHS) for Hazardous Waste Disposal large_scale->consult_ehs fume_hood Work in Chemical Fume Hood ppe->fume_hood dissolve Dissolve in Distilled Water fume_hood->dissolve acidify Slowly Add 10% Sulfuric Acid dissolve->acidify heat Heat to 95-100°C for 30 min acidify->heat cool Cool to Room Temperature heat->cool neutralize Neutralize with 1M NaOH (pH 6-8) cool->neutralize dispose Dispose Down Sanitary Sewer with Copious Water neutralize->dispose end End dispose->end consult_ehs->end

Caption: Disposal workflow for this compound.

Important Safety Considerations

  • Regulatory Compliance: Always adhere to your institution's and local authorities' guidelines for chemical waste disposal. The procedure outlined here is a general recommendation and may need to be adapted to specific regulations.

  • Personal Protective Equipment: The use of appropriate PPE is mandatory to protect against splashes of corrosive and potentially allergenic substances. Safety data sheets for related compounds like cephalothin (B1668815) sodium indicate that they may cause allergic skin reactions or asthma symptoms if inhaled.

  • Chemical Incompatibility: Avoid mixing this compound with other chemical waste unless their compatibility is known.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and best practices is fundamental to building a culture of trust and excellence in scientific research.

Personal protective equipment for handling Desacetylcephalothin sodium

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Desacetylcephalothin Sodium

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety, minimizing exposure risk, and preventing environmental contamination. This compound, a member of the cephalosporin (B10832234) class of antibiotics, is a potent compound that requires careful handling to avoid potential allergic reactions and other health hazards.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct selection and use of Personal Protective Equipment (PPE). Based on the potential hazards of this compound, which include respiratory and skin sensitization, the following PPE is mandatory.[1][2][3]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile or neoprene gloves, double-gloved.[4]Prevents skin contact and absorption. Double gloving provides an additional barrier and facilitates safe removal of the outer glove if contaminated. Powder-free gloves are recommended to prevent aerosolization of the compound.[4]
Gown Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4]Protects skin and personal clothing from contamination. Gowns should be changed immediately if they become contaminated.[4]
Eye & Face Protection Safety goggles and a face shield, or a full-face respirator.[4][5]Protects against splashes, aerosols, and airborne particles.[4] Standard eyeglasses do not provide adequate protection.
Respiratory Protection An N95 or higher-rated respirator should be used when handling powders or creating aerosols.[4][6]Minimizes the risk of inhalation, which can lead to respiratory sensitization and other adverse health effects.[1][3][4][5]
Shoe Covers Disposable shoe covers.[4]Prevents the tracking of contaminants out of the laboratory.[4]

Operational Plan for Safe Handling

A systematic approach is crucial for maintaining a safe working environment when handling this compound. All operations should be performed in dedicated production areas with separate air handling equipment where possible to prevent cross-contamination.[7][8]

Step 1: Preparation and Engineering Controls

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[4]

  • Gather Materials: Before starting, assemble all necessary equipment, including the compound, solvents, and consumables, within the containment area.[4]

Step 2: Weighing and Solution Preparation

  • Handling Powders: When weighing the solid form of the compound, perform the task within a ventilated enclosure to control airborne particles.[4]

  • Preparing Solutions: To avoid splashing, slowly add the solvent to the solid compound, not the other way around.

Step 3: Post-Handling Procedures

  • Decontamination: After completing the experimental work, decontaminate all work surfaces with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in a manner that prevents self-contamination. The recommended sequence is: outer gloves, gown, shoe covers, face shield/goggles, respirator, and finally, inner gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]

Disposal Plan

Improper disposal of antibiotic waste can lead to environmental contamination and contribute to the development of antibiotic-resistant bacteria.[9][10] Therefore, all waste containing this compound must be treated as hazardous chemical waste.[10]

Table 2: Disposal Procedures for this compound Waste

Waste TypeRecommended Disposal Procedure
Contaminated Solid Waste (e.g., gloves, gowns, shoe covers, consumables)Place in a designated, clearly labeled hazardous waste container. Dispose of according to institutional and local regulations for hazardous waste.[4]
Liquid Waste (e.g., unused solutions, contaminated solvents)Alkaline Hydrolysis: In a fume hood, treat the liquid waste with a 1 M sodium hydroxide (B78521) (NaOH) solution to a final concentration of at least 0.1 M to inactivate the antibiotic. After a sufficient reaction time (e.g., 30 minutes for some cephalosporins), neutralize the solution to a pH between 6.0 and 8.0 with an appropriate acid.[8] The neutralized solution may then be disposed of in accordance with local regulations.[10]
Sharps (e.g., needles, contaminated glassware)Dispose of in a designated sharps container for hazardous waste.
Grossly Contaminated Equipment Decontaminate using the alkaline hydrolysis method described above or through thermal decomposition (autoclaving or incineration) if the equipment is compatible.[10]

Safe Handling and PPE Selection Workflow

The following diagram illustrates the decision-making process for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal Phase start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE (See Table 1) risk_assessment->ppe_selection engineering_controls Prepare Engineering Controls (Fume Hood / BSC) ppe_selection->engineering_controls don_ppe Don PPE engineering_controls->don_ppe weighing Weighing (Solid Form) in Ventilated Enclosure don_ppe->weighing solution_prep Solution Preparation (Add Solvent to Solid) weighing->solution_prep experiment Perform Experiment solution_prep->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Waste (See Table 2) decontaminate->dispose_waste doff_ppe Doff PPE Safely dispose_waste->doff_ppe hand_hygiene Perform Hand Hygiene doff_ppe->hand_hygiene

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desacetylcephalothin sodium
Reactant of Route 2
Desacetylcephalothin sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.